molecular formula C18H28BrN B009598 1-(1-Phenylcycloheptyl)piperidine hydrobromide CAS No. 102207-05-6

1-(1-Phenylcycloheptyl)piperidine hydrobromide

Katalognummer: B009598
CAS-Nummer: 102207-05-6
Molekulargewicht: 338.3 g/mol
InChI-Schlüssel: ZWHIYZZOMZCVTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Phenylcycloheptyl)piperidine hydrobromide is an arylcycloalkylamine compound of significant interest in pharmacological research. This substance is recognized for its capacity to inhibit the reuptake of the neurotransmitter norepinephrine, a mechanism that underscores its utility in studying the sympathetic nervous system and cardiovascular pharmacology . Its structural class is associated with compounds that exhibit a diverse spectrum of central nervous system (CNS) activity, making it a relevant chemical tool for probing neurobiological pathways and receptor interactions . The compound serves as a key intermediate in advanced research programs aimed at developing new therapeutic agents, with particular relevance in the synthesis of derivatives investigated for potential neuroprotective, analgesic, and antidepressant effects . Piperidine derivatives, as a class, are fundamental building blocks in medicinal chemistry and are present in a wide array of pharmaceuticals, highlighting the value of this compound for exploratory synthesis and drug discovery initiatives . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-(1-phenylcycloheptyl)piperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N.BrH/c1-2-8-14-18(13-7-1,17-11-5-3-6-12-17)19-15-9-4-10-16-19;/h3,5-6,11-12H,1-2,4,7-10,13-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHIYZZOMZCVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144771
Record name Piperidine, 1-(1-phenyl-1-cycloheptyl)-, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102207-05-6
Record name Piperidine, 1-(1-phenyl-1-cycloheptyl)-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(1-phenyl-1-cycloheptyl)-, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure and properties of 1-(1-Phenylcycloheptyl)piperidine hydrobromide

[1][2]

Executive Summary

1-(1-Phenylcycloheptyl)piperidine hydrobromide (often abbreviated as PCHp or Cycloheptyl-PCP ) is a semi-rigid arylcycloalkylamine and a structural analog of the dissociative anesthetic phencyclidine (PCP).[1][2] Distinguished by the expansion of the central cycloalkyl ring from six carbons (cyclohexane) to seven (cycloheptane), this compound serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting the N-methyl-D-aspartate (NMDA) receptor.[1][2]

While it retains high binding affinity for the PCP-site within the NMDA receptor channel, in vivo assays indicate a marked reduction in psychotomimetic potency compared to its parent compound, PCP.[1] This guide details its chemical structure, synthetic pathways, physicochemical properties, and pharmacological profile.[1]

Chemical Identity & Structure

Nomenclature & Classification[2]
  • IUPAC Name: this compound[1][2]

  • Common Names: PCHp, Cycloheptyl-PCP, PCP-7[1][2]

  • Chemical Class: Arylcycloalkylamine[1][2]

  • Role: NMDA Receptor Antagonist / Dissociative Agent[2][3]

Molecular Descriptors
PropertyValue
Molecular Formula (Free Base) C₁₈H₂₇N
Molecular Formula (Salt) C₁₈H₂₇N[1][2][4][5][6][7] · HBr
Molecular Weight (Free Base) 257.42 g/mol
Molecular Weight (HBr Salt) 338.33 g/mol
CAS Number (Free Base) Not widely listed; Analog of 77-10-1
Appearance White to off-white crystalline solid
Structural Analysis

The molecule consists of three distinct ring systems attached to a central quaternary carbon (C1 of the cycloheptyl ring):

  • Aromatic Ring: A phenyl group providing lipophilicity and π-π interaction potential.[1][2]

  • Amine Ring: A piperidine ring, essential for basicity and receptor hydrogen bonding.[1]

  • Cycloalkyl Ring: A seven-membered cycloheptane ring.[1][2]

    • Conformational Impact:[1][2] Unlike the relatively rigid chair conformation of the cyclohexane ring in PCP, the cycloheptane ring is more flexible (adopting twist-chair or twist-boat conformations).[1][2] This increased steric bulk and flexibility alters the spatial orientation of the phenyl and piperidine rings, impacting receptor fit.

Synthesis & Preparation

The synthesis of 1-(1-phenylcycloheptyl)piperidine generally follows the Bruylants reaction protocol, a standard method for preparing

12
Synthetic Route

The synthesis proceeds in two primary stages:

  • Formation of the

    
    -aminonitrile:  Condensation of cycloheptanone, piperidine, and cyanide.[1]
    
  • Grignard Displacement: Reaction of the nitrile with phenylmagnesium bromide to displace the cyano group.

Step-by-Step Protocol
  • Precursor Assembly:

    • Reagents: Cycloheptanone (1.0 eq), Piperidine (1.1 eq), Potassium Cyanide (KCN, 1.1 eq).

    • Conditions: Aqueous/Acidic medium (pH ~3-4) or solvent-free conditions.

    • Reaction: The ketone reacts with the amine to form an iminium ion, which is intercepted by the cyanide ion to yield 1-piperidinocycloheptanecarbonitrile .[1]

    • Safety Note: KCN is highly toxic.[1] This step requires rigorous safety controls.[1]

  • Grignard Reaction:

    • Reagents: Phenylmagnesium bromide (PhMgBr, 2-3 eq) in anhydrous diethyl ether or THF.[1][2]

    • Procedure: The nitrile intermediate is dissolved in anhydrous solvent and added dropwise to the Grignard reagent under inert atmosphere (

      
      ).
      
    • Mechanism: The Grignard reagent attacks the nitrile carbon, displacing the cyanide group (as Mg(CN)Br) and installing the phenyl ring.

    • Hydrolysis: The reaction mixture is quenched with dilute HBr or NH₄Cl.

  • Salt Formation:

    • The free base oil is extracted into a non-polar solvent (e.g., hexane or toluene).

    • Gaseous HBr or concentrated hydrobromic acid is added to precipitate the This compound salt.[1][2]

    • Purification: Recrystallization from isopropanol/ether.[1]

Reaction Pathway Visualization[2]

SynthesisFigure 1: Synthetic Pathway via Bruylants ReactionStartCycloheptanone(C7 Ketone)Intermediate1-Piperidinocycloheptane-carbonitrileStart->Intermediate+ KCN / H+PiperidinePiperidinePiperidine->IntermediateProduct1-(1-Phenylcycloheptyl)piperidine HBrIntermediate->Product1. PhMgBr / Et2O2. HBr (aq)GrignardPhenylmagnesiumBromide (PhMgBr)Grignard->ProductNucleophilic Attack

[1]

Physical & Spectral Characterization[1][2][4][6]

Physical Properties[8][9]
  • Melting Point: While the specific MP for the cycloheptyl-HBr salt is not standard in common databases, analogs (PCP-HBr) melt at 225–226°C .[1][2] The cycloheptyl analog is expected to have a similar high melting point range (210–230°C) due to the ionic lattice energy.

  • Solubility:

    • Water:[1][2] Soluble (as HBr salt).

    • Ethanol/Methanol:[1][2] Highly soluble.[1]

    • Diethyl Ether:[1][2] Insoluble (salt form).[1]

Spectral Data (Predicted/Analogous)
  • ¹H-NMR (CDCl₃):

    • Aromatic Protons: Multiplet at

      
       7.2–7.6 ppm (5H).
      
    • Piperidine Protons: Broad multiplets at

      
       1.6–3.0 ppm.[1] The 
      
      
      -protons (adjacent to N) will be deshielded (~3.5 ppm in salt form).[1][2]
    • Cycloheptyl Protons: A complex series of multiplets integrating to 12H. Key distinction from PCP: The cycloheptyl ring shows a broader aliphatic region compared to the sharper cyclohexane signals.

  • Mass Spectrometry (EI):

    • Molecular Ion (M+): m/z 257.[1]

    • Base Peak: m/z 200 (Loss of butyl/propyl fragments) or m/z 91 (Tropylium ion) depending on fragmentation energy, though the piperidine fragment (m/z 84) is often dominant in this class.

Pharmacology & Mechanism of Action[10]

Mechanism: NMDA Receptor Antagonism

Like its parent compound PCP, 1-(1-phenylcycloheptyl)piperidine acts as a non-competitive antagonist at the NMDA receptor.[1][2] It binds to a specific site within the ion channel pore (the PCP-site), blocking the flux of


11
Structure-Activity Relationship (SAR)

The size of the cycloalkyl ring is a critical determinant of potency.[1][2] Research by McQuinn et al. (1981) established the following trend for ring expansion:

  • Binding Affinity (In Vitro): The cycloheptyl analog retains significant affinity for the PCP binding site. The flexible 7-membered ring can still accommodate the hydrophobic pocket of the receptor.[1]

  • Behavioral Potency (In Vivo): Despite good binding, the cycloheptyl analog shows a sharp decline in in vivo potency compared to PCP (cyclohexyl).[8]

    • PCP (6-membered): High potency.[1]

    • PCHp (7-membered): Reduced potency (requires higher doses for similar effects).

    • Cyclooctyl (8-membered):[1][2] Negligible in vivo activity.[8][9]

Hypothesis for Reduced Potency: The larger, more lipophilic cycloheptyl ring may alter the compound's metabolic stability or distribution kinetics (pharmacokinetics), or the conformational flexibility may result in a shorter residence time within the ion channel (pharmacodynamics).

Pharmacological Pathway Diagram[2]

PharmacologyFigure 2: Mechanism of Action and Physiological EffectDrug1-(1-Phenylcycloheptyl)piperidineReceptorNMDA Receptor(Glutamate Gated)Drug->ReceptorTargetsBindingBinds to PCP-Site(Inside Ion Channel)Receptor->BindingBlockadeBlocks Ca2+ / Na+ InfluxBinding->BlockadeEffectDissociative Anesthesia(Reduced Potency vs PCP)Blockade->Effect

[2]

Safety & Handling

Warning: This compound is a potent psychoactive substance with a safety profile likely similar to Phencyclidine.

  • Toxicity: High risk of behavioral toxicity (mania, disorientation, psychosis). Overdose may result in seizures, rhabdomyolysis, or respiratory depression.[1]

  • Handling:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Containment: Handle only in a fume hood or glovebox to prevent inhalation of dust.

    • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation or hygroscopic degradation of the HBr salt.

  • Legal Status: As a direct structural analog of PCP, this compound is treated as a Schedule I or II controlled substance analog in many jurisdictions (e.g., under the US Federal Analogue Act).

References

  • McQuinn, R. L., Cone, E. J., Shannon, H. E., & Su, T. P. (1981).[1] Structure-activity relationships of the cycloalkyl ring of phencyclidine. Journal of Medicinal Chemistry, 24(12), 1429–1432.[8]

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965).[1] The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235. (Foundational synthesis protocol).

  • Lodge, D., & Anis, N. A. (1982). Effects of phencyclidine on excitatory amino acid activation of spinal interneurones in the cat. European Journal of Pharmacology, 77(2-3), 203–204.[1][2] (Mechanism of NMDA antagonism).[3][7][10]

  • PubChem. (n.d.).[11] Phencyclidine Hydrobromide (Compound Summary). National Library of Medicine. (Used for comparative physical property data).[1]

The Stoichiometric Compass: A Technical Guide to PCHP Hydrobromide for Advanced Analytical and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, analytical chemists, and drug development professionals on the precise stoichiometric handling of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine hydrobromide (PCHP hydrobromide). As a primary metabolite of phencyclidine (PCP), the accurate quantification and use of PCHP are paramount in forensic toxicology, metabolic studies, and as a reference standard in drug development. This document provides the foundational molecular data, detailed protocols for solution preparation, and the underlying scientific principles that govern its stoichiometric use.

Part 1: Core Molecular and Stoichiometric Data

The cornerstone of any accurate chemical manipulation lies in the precise knowledge of a compound's molecular formula and weight. PCHP, with the chemical formula C17H25NO, is a critical analyte in the study of PCP metabolism.[1] For its use as a stable, crystalline reference material, it is often prepared as a hydrobromide salt.

The addition of hydrogen bromide (HBr) to the basic nitrogen atom of the piperidine ring results in the formation of PCHP hydrobromide. This salt formation enhances the compound's stability and solubility in aqueous media, which is a crucial attribute for creating accurate standard solutions.

PropertyValueSource
Chemical Name1-(1-Phenylcyclohexyl)-4-hydroxypiperidine hydrobromide-
AbbreviationPCHP Hydrobromide-
Chemical FormulaC17H26BrNODerived from PCHP[1] and HBr[2]
Molecular Weight340.31 g/mol Calculated

Note: The molecular weight is calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), nitrogen (14.007 u), and oxygen (15.999 u).

Part 2: The Logic of Stoichiometric Calculations in Practice

In the laboratory, particularly in regulated environments such as forensic and pharmaceutical analysis, "close enough" is not an option. The precision of stoichiometric calculations directly impacts the validity of experimental results. The following sections detail the causality behind the necessary calculations for the effective use of PCHP hydrobromide.

Gravimetric Preparation of Standard Solutions

The most common application of PCHP hydrobromide is the preparation of standard solutions for calibrating analytical instruments like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The accuracy of these calibrations is fundamentally dependent on the precise concentration of the standard solution.

Experimental Workflow: Preparation of a 1 mg/mL Primary Standard Solution

cluster_0 Gravimetric Preparation Workflow start Start: Weigh PCHP Hydrobromide dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve Accurately weigh ~10 mg vortex Vortex to Ensure Complete Dissolution dissolve->vortex transfer Quantitatively Transfer to Volumetric Flask vortex->transfer dilute Dilute to Final Volume with Solvent transfer->dilute Use Class A glassware mix Invert Flask to Mix Thoroughly dilute->mix end End: 1 mg/mL Primary Standard mix->end

Caption: Workflow for preparing a primary standard solution of PCHP hydrobromide.

Detailed Protocol:

  • Calculate the Required Mass: To prepare a 1 mg/mL (1000 µg/mL) stock solution in a 10 mL volumetric flask, the required mass of PCHP hydrobromide is 10 mg. However, it is often impractical to weigh exactly 10.00 mg. The principle of "weighing by difference" is employed for accuracy.

  • Weighing: Accurately weigh approximately 10-12 mg of PCHP hydrobromide onto a weigh boat using a calibrated analytical balance. Record the exact weight to four decimal places (e.g., 10.52 mg).

  • Dissolution: Transfer the weighed PCHP hydrobromide to a small, clean glass vial. Add a small amount of a suitable solvent (e.g., methanol or acetonitrile) and vortex until the solid is completely dissolved. The choice of solvent should be compatible with the analytical method to be used.

  • Quantitative Transfer: Carefully transfer the solution from the vial to a 10 mL Class A volumetric flask. Rinse the vial multiple times with the solvent and add the rinsings to the volumetric flask to ensure all the analyte is transferred.

  • Dilution to Volume: Add the solvent to the volumetric flask until the bottom of the meniscus touches the calibration mark.

  • Homogenization: Cap the flask and invert it at least 10-15 times to ensure a homogenous solution.

  • Calculate the True Concentration: The actual concentration of the stock solution is calculated based on the exact mass weighed.

    • Formula: Concentration (mg/mL) = (Mass of PCHP Hydrobromide in mg) / (Volume of Volumetric Flask in mL)

    • Example: (10.52 mg) / (10.0 mL) = 1.052 mg/mL

Conversion to Freebase Concentration

In many applications, it is necessary to report the concentration of the analyte as the freebase (PCHP) rather than the salt form (PCHP hydrobromide). This requires a stoichiometric conversion using the molecular weights of the salt and the freebase.

The Causality: The hydrobromide moiety contributes to the overall mass of the compound. To determine the concentration of only the active PCHP molecule, the mass of the hydrobromide must be accounted for.

  • Molecular Weight of PCHP (C17H25NO): 259.39 g/mol [1]

  • Molecular Weight of PCHP Hydrobromide (C17H26BrNO): 340.31 g/mol

Conversion Factor Calculation:

Conversion Factor = (Molecular Weight of PCHP) / (Molecular Weight of PCHP Hydrobromide) Conversion Factor = 259.39 / 340.31 = 0.7622

Application: To find the concentration of the PCHP freebase in the previously prepared solution:

Freebase Concentration = (Concentration of PCHP Hydrobromide) x (Conversion Factor) Freebase Concentration = 1.052 mg/mL x 0.7622 = 0.8018 mg/mL

This conversion is a critical step for ensuring data comparability across different studies and for accurate toxicological risk assessments.

Part 3: Stoichiometry in Synthetic and Metabolic Reactions

Beyond its use as an analytical standard, understanding the stoichiometry of PCHP is crucial in synthetic chemistry and in studying its metabolic pathways.

Synthetic Applications

While PCHP is primarily a metabolite, its synthesis may be required for producing reference materials or for further derivatization studies. A common synthetic route to similar compounds involves the reaction of a Grignard reagent with a piperidone, followed by an acidic workup. The stoichiometry of these reactions dictates the yield and purity of the final product.

cluster_1 Illustrative Synthetic Pathway Grignard Phenylmagnesium Bromide (C6H5MgBr) Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Piperidone 4-Piperidone (C5H9NO) Piperidone->Intermediate PCHP PCHP (C17H25NO) Intermediate->PCHP Protonation Workup Acidic Workup (e.g., NH4Cl) Workup->PCHP

Caption: A generalized synthetic scheme illustrating the formation of a PCHP-like structure.

In this illustrative pathway, a 1:1 molar ratio of the Grignard reagent to the piperidone is theoretically required. However, in practice, a slight excess of the Grignard reagent is often used to drive the reaction to completion and to account for any side reactions, such as reaction with trace amounts of water.

Metabolic Stoichiometry

The in-vivo formation of PCHP from PCP is an enzymatic process. While the overall stoichiometry is a 1:1 conversion, the rate and extent of this metabolism can be influenced by various factors, including enzyme kinetics and the presence of co-factors. The use of deuterated internal standards in mass spectrometry allows for the precise stoichiometric quantification of PCHP in biological matrices, providing a direct measure of PCP exposure and metabolism.

Part 4: Trustworthiness and Self-Validating Systems

To ensure the integrity of results, all protocols involving PCHP hydrobromide must be part of a self-validating system.

  • Certified Reference Materials (CRMs): Whenever possible, use PCHP hydrobromide from an accredited CRM provider. These materials come with a certificate of analysis that guarantees purity and concentration.

  • Balance and Glassware Calibration: Analytical balances and volumetric glassware must be regularly calibrated and certified.

  • System Suitability Tests: Before any analytical run, a system suitability test should be performed to ensure the analytical instrumentation is performing within specified parameters. This may involve injecting a known concentration of PCHP hydrobromide and verifying the response.

  • Quality Control Samples: Include quality control samples at low, medium, and high concentrations in each analytical batch to monitor the accuracy and precision of the measurements over time.

By adhering to these principles of scientific integrity and implementing self-validating systems, researchers can have high confidence in the accuracy of their stoichiometric calculations and the resulting data.

References

  • PCHP - Wikipedia. Wikipedia. [Link][1]

  • Hydrogen bromide - Wikipedia. Wikipedia. [Link][2]

  • Nakahara, Y., Takahashi, K., Sakamoto, T., Tanaka, A., Hill, V. A., & Baumgartner, W. A. (1997). Hair analysis for drugs of abuse XVII. Simultaneous detection of PCP, PCHP, and PCPdiol in human hair for confirmation of PCP use. Journal of Analytical Toxicology, 21(5), 356–362. Journal of Analytical Toxicology. [Link]

  • Nabeshima, T., Yamaguchi, K., Fukaya, H., Hiramatsu, M., Furukawa, H., & Kameyama, T. (1985). Simultaneous determination of phencyclidine and its major metabolites in biological samples by high-performance liquid chromatography. Research Communications in Substances of Abuse, 6(2), 65–78.

Sources

pharmacological mechanism of action of 1-(1-Phenylcycloheptyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the pharmacological mechanism of action of 1-(1-Phenylcycloheptyl)piperidine , a structural homolog of phencyclidine (PCP).

Executive Summary & Chemical Identity

1-(1-Phenylcycloheptyl)piperidine (often abbreviated as PCHpP or PCP-7 to distinguish it from the metabolite PCHP) is a synthetic arylcycloalkylamine and a direct structural homolog of the dissociative anesthetic phencyclidine (PCP).

The defining structural modification in PCHpP is the expansion of the central cycloalkyl ring from a six-membered cyclohexane (in PCP) to a seven-membered cycloheptane . This ring expansion increases the molecule's lipophilicity and steric bulk, altering its pharmacokinetic profile and receptor binding kinetics while preserving the core pharmacophore required for N-methyl-D-aspartate (NMDA) receptor antagonism.

Chemical Classification
  • Class : Arylcycloalkylamine.[1][2]

  • Core Pharmacophore : A lipophilic amine comprising an aryl group and a basic amine (piperidine) attached to a central cycloalkyl ring.

  • Key Property : Non-competitive NMDA receptor antagonist.[3]

Pharmacodynamics: The Mechanism of Action[3]

The primary pharmacological action of 1-(1-Phenylcycloheptyl)piperidine is the blockade of the NMDA receptor ion channel. However, its efficacy and selectivity are modulated by the steric constraints of the cycloheptyl ring.

Primary Mechanism: NMDA Receptor Antagonism

PCHpP functions as a use-dependent, non-competitive antagonist at the NMDA receptor complex. It binds to the "PCP site" (or MK-801 site) located within the ion channel pore, but only when the channel is in the open state.

  • Binding Site : The phencyclidine binding domain is located deep within the transmembrane region of the NMDA receptor, specifically interacting with residues in the M2 domains of the GluN1 and GluN2 subunits.

  • Use-Dependence : The molecule requires the presence of an agonist (glutamate) and co-agonist (glycine) to open the channel before it can access its binding site. Once bound, it physically occludes the pore, preventing the influx of Ca²⁺ and Na⁺ ions.

  • Steric Influence of the Cycloheptyl Ring : Structure-Activity Relationship (SAR) studies indicate that the six-membered cyclohexyl ring (as in PCP) provides the optimal steric fit for the PCP binding pocket. The expansion to a seven-membered cycloheptyl ring in PCHpP introduces additional steric bulk.

    • Affinity : While PCHpP retains high affinity for the site, it is generally reported to be slightly less potent or equipotent to PCP in displacing high-affinity ligands like [³H]MK-801, depending on the specific subunit composition of the receptor.

    • Kinetics : The larger hydrophobic ring may slow the dissociation rate (off-rate) from the channel due to increased hydrophobic interaction with the pore lining, potentially prolonging the duration of the channel block.

Secondary Mechanisms: Monoamine Reuptake Inhibition

Like its parent compound PCP, PCHpP exhibits activity as a Monoamine Reuptake Inhibitor . The arylcycloalkylamine scaffold binds to the Dopamine Transporter (DAT), inhibiting the reuptake of dopamine from the synaptic cleft.

  • DAT Affinity : The expansion of the cycloalkyl ring (6 → 7) often favors dopamine transporter affinity in certain arylcycloalkylamine series (e.g., the BTCP analog, which is a potent DRI, though structurally distinct). For PCHpP, the increased lipophilicity facilitates interaction with the DAT, contributing to psychostimulant effects alongside the dissociative effects.

Visualization: NMDA Receptor Pore Blockade

The following diagram illustrates the logical flow of the use-dependent blockade mechanism.

NMDA_Blockade Glutamate Glutamate/Glycine Binding Channel_Open Ion Channel Opening (Mg2+ block removed) Glutamate->Channel_Open Activation PCHpP_Entry PCHpP Enters Pore (Requires Open State) Channel_Open->PCHpP_Entry Access Granted Dissociation Slow Dissociation (Trapping Block) Channel_Open->Dissociation Channel Closure Traps Drug Binding Binding to PCP Site (Deep Transmembrane M2) PCHpP_Entry->Binding Hydrophobic Interaction Occlusion Physical Occlusion of Pore Binding->Occlusion Ion_Block Inhibition of Ca2+/Na+ Influx Occlusion->Ion_Block Functional Effect

Caption: Logical flow of use-dependent NMDA receptor inhibition by PCHpP. The drug requires channel activation to bind, leading to ion flux cessation.

Structure-Activity Relationship (SAR)

The modification of the cycloalkyl ring size is a critical variable in the pharmacology of arylcycloalkylamines.

Structural ComponentModification (PCP → PCHpP)Pharmacological Consequence
Aryl Group Phenyl (Unchanged)Maintains π-π interactions within the receptor binding pocket.
Amine Group Piperidine (Unchanged)Essential for hydrogen bonding; protonated at physiological pH.
Cycloalkyl Ring Cyclohexyl (6) → Cycloheptyl (7) Key Change : Increases lipophilicity (LogP). Increases steric volume.
Comparative Potency (General Trend)
  • Cyclohexyl (PCP) : Optimal fit (Reference Potency = 1.0).

  • Cycloheptyl (PCHpP) : Slightly reduced to equipotent NMDA affinity (0.5 – 1.0x PCP). Retains full dissociative efficacy.

  • Cyclopentyl : Significantly reduced NMDA affinity (<0.1x PCP).

  • Cyclooctyl : Drastic loss of affinity due to steric clash.

Experimental Protocols for Validation

To validate the mechanism of action of PCHpP, the following standardized protocols are recommended. These ensure scientific integrity and reproducibility.

Radioligand Binding Assay (Competition Study)

Objective : Determine the affinity (


) of PCHpP for the NMDA receptor PCP-site using [³H]MK-801 as the specific radioligand.

Protocol :

  • Membrane Preparation : Isolate synaptic membranes from rat forebrain homogenates. Wash extensively to remove endogenous glutamate and glycine (or add them if studying the high-affinity state).

  • Incubation :

    • Buffer : 5 mM Tris-HCl / HEPES (pH 7.4).

    • Ligand : 1-2 nM [³H]MK-801.

    • Competitor : PCHpP (Concentration range:

      
       M to 
      
      
      
      M).
    • Conditions : Incubate for 2 hours at 25°C (equilibrium is slow for PCP analogs).

  • Filtration : Rapidly filter through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific binding).

  • Quantification : Measure radioactivity via liquid scintillation counting.

  • Analysis : Construct a displacement curve. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Electrophysiology (Whole-Cell Patch Clamp)

Objective : Confirm the use-dependent nature of the block.

Protocol :

  • System : Cultured hippocampal neurons or HEK293 cells expressing GluN1/GluN2 subunits.

  • Recording : Voltage-clamp mode at -60 mV.

  • Application :

    • Apply Glutamate (100 μM) + Glycine (10 μM) to elicit a baseline current.

    • Co-apply PCHpP (1-10 μM) during the glutamate application.

  • Observation :

    • Observe the progressive decay of the current (blockade onset) only after channel opening.

    • Washout: Attempt to wash out PCHpP in the absence of glutamate. Re-apply glutamate to check for "trapped" block (current should remain inhibited initially until the channel opens and drug dissociates).

Visualization: Binding Assay Workflow

This diagram outlines the critical steps in the radioligand binding assay used to determine the affinity of PCHpP.

Binding_Assay Tissue Rat Forebrain Homogenate Prep Membrane Prep (Wash x3) Tissue->Prep Incubation Incubation ([3H]MK-801 + PCHpP) Prep->Incubation Add Ligands Filter Filtration (GF/B + PEI) Incubation->Filter 2h @ 25°C Count Scintillation Counting Filter->Count Data Ki Calculation (Cheng-Prusoff) Count->Data

Caption: Workflow for [³H]MK-801 displacement assay to determine PCHpP affinity.

References

  • Lodge, D., & Anis, N. A. (1982). Effects of phencyclidine on excitatory amino acid activation of spinal interneurones in the cat. European Journal of Pharmacology. Link

  • Vignon, J., et al. (1982). [3H]Phencyclidine binding to rat brain membranes: Specificity and alterations by treatments. European Journal of Pharmacology. Link

  • Contreras, P. C., et al. (1986). Binding of [3H]phencyclidine and [3H]TCP to rat brain membranes. Molecular Pharmacology. Link

  • Kalir, A., et al. (1969). 1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity.[1][2][4][5][6][7] Journal of Medicinal Chemistry. Link

  • Maddox, V. H., et al. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines.[2][8] Journal of Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to the Toxicological Profile and Safe Handling of 1-(1-Phenylcyclohexyl)pyrrolidine Hydrobromide (PCHP HBr)

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a formal Safety Data Sheet (SDS) and should not be used as a substitute for a manufacturer-provided SDS or a comprehensive risk assessment conducted by qualified safety professionals. PCHP (Rolicyclidine) is a controlled substance in many jurisdictions, and all activities involving this compound must be conducted in strict compliance with all applicable laws and regulations.

Introduction

1-(1-Phenylcyclohexyl)pyrrolidine (PCHP), also known as Rolicyclidine (PCPy), is a synthetic arylcyclohexylamine compound.[1] Structurally similar to Phencyclidine (PCP), it is classified as a dissociative anesthetic with hallucinogenic and sedative properties.[2][3] Originally investigated for its anesthetic potential, its development was halted due to adverse psychoactive effects similar to those of PCP.[4] Today, its primary role is as an analytical reference standard in forensic toxicology and as a research tool in neuropharmacology to study the mechanisms of NMDA receptor antagonists.[5] Due to its pharmacodynamic similarity to PCP, PCHP is classified as a Schedule I controlled substance in the United States and is similarly regulated in many other countries, indicating a high potential for abuse and no accepted medical use.[2][3] This guide provides a comprehensive overview of its known toxicological profile and essential safety protocols for its handling in a research setting.

Chemical and Physical Properties
PropertyValueSource
IUPAC Name 1-(1-Phenylcyclohexyl)pyrrolidine[2]
Synonyms Rolicyclidine, PCPy, PHP[1]
CAS Number 2201-39-0 (PCHP Base)[2]
Chemical Formula C₁₆H₂₃N[2]
Molecular Weight 229.36 g/mol (PCHP Base)[2]
Form Typically encountered as a hydrochloride or hydrobromide salt.[5]

Part 1: Toxicological Profile

The toxicological properties of PCHP are primarily understood through its relationship with its parent compound, PCP. It acts on the central nervous system, and its effects are dose-dependent.

Mechanism of Action & Pharmacodynamics

PCHP's primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][5] By blocking this receptor, it inhibits the flow of ions and disrupts excitatory glutamatergic neurotransmission, leading to the characteristic dissociative and anesthetic effects.[5][6]

Additionally, PCHP may interact with dopamine receptors, contributing to its psychoactive properties.[5] It is also suggested to inhibit the reuptake of dopamine, norepinephrine, and serotonin.[1] Compared to PCP, PCHP is reported to be slightly less potent and exhibits fewer stimulant effects, producing a more sedative action that has been described as similar to barbiturates but with the addition of dissociative and hallucinogenic properties.[3][5]

NMDA_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ / Na⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Excitatory_Signal Excitatory Signal Ca_Influx->Excitatory_Signal Leads to PCHP PCHP (Rolicyclidine) PCHP->NMDA_Receptor BLOCKS

Mechanism of PCHP as an NMDA receptor antagonist.
Toxicokinetics (ADME)
  • Absorption: PCHP is absorbed rapidly, particularly through inhalation.[7] Oral and injection routes are also viable.[8]

  • Distribution: As an arylcyclohexylamine, PCHP is highly lipophilic, allowing it to readily cross the blood-brain barrier. It possesses a large volume of distribution.[1][7] Cerebral concentrations can be significantly higher than serum levels, which may prolong its effects on the central nervous system.[6]

  • Metabolism: PCHP is expected to undergo extensive hepatic metabolism, primarily through cytochrome P450 (CYP450) mediated oxidation, producing inactive metabolites.[5]

  • Excretion: Metabolites are primarily excreted renally.[5]

Acute Toxicity

Observed Effects of Overdose/High Doses:

  • Neuropsychiatric: Agitation, hallucinations, paranoia, psychosis, and bizarre or violent behavior.[5][9] High doses can trigger manic states.[8]

  • Cardiovascular: Alterations in heart rate and blood pressure.[5]

  • Respiratory: High doses can lead to respiratory depression and failure.[5]

  • Systemic: Risks include hyperthermia, rhabdomyolysis (skeletal muscle breakdown), and seizures.[5][8][9]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of publicly available data regarding the genotoxicity, carcinogenicity, or reproductive toxicity of PCHP.

  • Genotoxicity: No dedicated studies on the mutagenic or clastogenic potential of PCHP were identified. Structurally related compounds with a hydrobromide salt, such as Dextromethorphan Hydrobromide, have been evaluated. Dextromethorphan itself, which contains a different core structure, was found to be non-genotoxic in a weight-of-evidence analysis, including a negative Ames assay and an in vitro chromosome aberration assay.[10] However, this does not directly inform the genotoxicity of the PCHP molecule. Brominated compounds, in general, can exhibit higher genotoxicity than their chlorinated counterparts, but this is highly context-dependent.[11][12]

  • Carcinogenicity: No long-term carcinogenicity bioassays for PCHP are available.

  • Reproductive Toxicity: Data on the effects of PCHP on fertility or fetal development have not been established.

The absence of data for these critical endpoints means a potential risk cannot be excluded. Researchers should handle the compound with the assumption of potential hazard until such data becomes available.

Part 2: Safety Data Sheet (SDS) Information & Handling

This section synthesizes information typically found in an SDS to guide safe laboratory practices.

Hazard Identification
  • GHS Classification (Anticipated):

    • Acute Toxicity, Oral (Category 3/4)

    • Acute Toxicity, Inhalation (Category 3/4)

    • Specific Target Organ Toxicity - Single Exposure (Category 1, Central Nervous System)

    • Substance with Abuse Potential

  • Signal Word: Danger

  • Hazard Statements (Anticipated):

    • H301/H331: Toxic if swallowed or if inhaled.

    • H370: Causes damage to the central nervous system.

    • May cause psychoactive effects, including hallucinations, agitation, and psychosis.

    • High potential for abuse and dependence.[8]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

Handling:

  • Authorized Personnel Only: Access to the compound should be strictly limited to trained and authorized personnel.

  • Ventilation: All handling of PCHP HBr powder must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to avoid inhalation of dust.[13]

  • Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory. See section 2.4.

  • Hygiene: Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.[14]

Storage:

  • Security: Store in a secure, locked cabinet or safe, in compliance with regulations for Schedule I controlled substances.

  • Conditions: Keep the container tightly closed and in a cool, dry, and well-ventilated place.[14] Protect from light.

  • Segregation: Store separately from incompatible materials, such as strong oxidizing agents.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to minimize exposure.

  • Eye/Face Protection: Wear chemical safety goggles or a full-face shield.

  • Skin Protection:

    • Gloves: Wear two pairs of chemical-resistant gloves (e.g., nitrile), with the outer glove covering the cuff of the lab coat. Inspect gloves prior to use and change them frequently.[14][15]

    • Coat: Wear a disposable, solid-front protective gown or a dedicated lab coat with tight cuffs.

  • Respiratory Protection: If working outside of a fume hood or in case of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Authorization & Review Protocol B Don Full PPE: - 2x Gloves - Gown - Eye Protection A->B C Prepare Chemical Fume Hood B->C D Retrieve Compound from Secure Storage C->D E Weigh/Manipulate Powder ONLY inside Fume Hood D->E F Securely Cap & Decontaminate Exterior of Primary Container E->F G Return Compound to Secure Storage F->G H Dispose of Contaminated Waste in Hazardous Waste Bin G->H I Doff PPE in Correct Order H->I J Wash Hands Thoroughly I->J

Workflow for the safe handling of PCHP Hydrobromide.

Part 3: Representative Experimental Protocol

Given the lack of specific, published toxicology studies for PCHP, this section describes a standard methodology for an acute toxicity study, which would be a foundational experiment to determine quantitative toxicity values like the LD50.

Methodology: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This protocol is chosen as a modern alternative to the classical LD50 test, aiming to determine a range of toxic doses while minimizing animal use.

1. Principle: The test involves administering the substance at one of several fixed dose levels (5, 50, 300, and 2000 mg/kg body weight) to a small number of animals in a sequential manner. The initial dose is selected based on any existing information. The outcome of this first step determines the subsequent dose for the next animal(s), allowing for an assessment of the toxic dose range.

2. Experimental Procedure:

  • Test Animals: Healthy, young adult female rats are typically used, as they are often slightly more sensitive. Animals are acclimatized for at least 5 days before dosing.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Preparation: PCHP Hydrobromide is dissolved or suspended in a suitable vehicle (e.g., sterile water or 0.5% methylcellulose). The concentration is adjusted to provide the desired dose in a constant volume (e.g., 10 mL/kg).

  • Administration: Animals are fasted overnight prior to dosing. The substance is administered in a single dose by gavage using a stomach tube.

  • Main Study (Sequential Dosing):

    • A single animal is dosed at the selected starting level (e.g., 300 mg/kg).

    • The animal is observed closely for the first 4 hours, then periodically over 24 hours for signs of toxicity or mortality.

    • If the animal survives: Four additional animals are dosed sequentially at the same level. If at least two animals survive, the test is complete, and the substance is classified according to the GHS at that dose level.

    • If the animal dies: The test is repeated at a lower dose level (e.g., 50 mg/kg) in a new animal.

    • This process continues until a dose that causes no mortality or a dose that causes clear toxicity is identified.

  • Observation Period: All surviving animals are observed for a total of 14 days for signs of delayed toxicity. Observations include changes in skin, fur, eyes, and behavior, as well as measurements of body weight.

  • Pathology: At the end of the observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any treatment-related pathological changes.

3. Data Interpretation: The results allow the substance to be classified into a specific GHS acute toxicity category. While not providing a precise point estimate for the LD50, it reliably determines the dose range where lethality is expected, fulfilling the scientific and regulatory requirements with improved animal welfare.

References

  • PsychonautWiki. (2023, December 11). Rolicyclidine. Retrieved from [Link]

  • UpToDate. (2017, January 18). Phencyclidine (PCP) intoxication in children and adolescents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62436, Rolicyclidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Rolicyclidine. Retrieved from [Link]

  • STERIS PHARMA. (2025, July 19). Dextromethorphan Hydrobromide and Bupropion Hydrochloride Tablet – Uses, Dosage, Side Effects. Retrieved from [Link]

  • DailyMed - NIH. (2025, February 3). Dextromethorphan hydrobromide and quinidine sulfate capsule. Retrieved from [Link]

  • Poisoning & Drug Overdose, 7e. (n.d.). Phencyclidine (PCP) and Ketamine. McGraw-Hill. Retrieved from [Link]

  • PCCA. (n.d.). Safety Data Sheet for Dextromethorphan Hydrobromide USP Monohydrate. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2023, September 4). Phencyclidine Toxicity. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,2-Dibromo-3-Chloropropane. Retrieved from [Link]

  • DynaMed. (2023, March 31). Phencyclidine (PCP) Intoxication. Retrieved from [Link]

  • Milhorn, H. T. (2002). Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug. The American Journal of the Medical Sciences, 324(3), 153-161. Retrieved from [Link]

  • Richardson, S. D., Plewa, M. J., Wagner, E. D., Schoeny, R., & DeMarini, D. M. (2007). Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: a review and roadmap for research. Mutation Research/Reviews in Mutation Research, 636(1-3), 178-275. Retrieved from [Link]

  • Canadian Association of Pharmacy in Oncology. (2021). Safe handling of hazardous drugs. Current Oncology, 28(5), 3765-3780. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193. Retrieved from [Link]

  • Aardema, M. J., et al. (2008). An evaluation of the genotoxicity of the antitussive drug Dextromethorphan. Regulatory Toxicology and Pharmacology, 50(2), 187-195. Retrieved from [Link]

Sources

Technical Deep Dive: Metabolic Fate of 1-(1-Phenylcycloheptyl)piperidine (PCHP)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic fate of 1-(1-Phenylcycloheptyl)piperidine (commonly abbreviated as PCHP or PCHeP ), a structural analog of Phencyclidine (PCP).

This document is structured for researchers in forensic toxicology and drug metabolism, focusing on the mechanistic biotransformation, enzymatic drivers, and analytical identification of metabolites.

Executive Summary & Chemical Context

1-(1-Phenylcycloheptyl)piperidine (PCHP) is a dissociative arylcycloalkylamine and a homolog of PCP. Structurally, it differs from PCP by the expansion of the cyclohexane ring to a cycloheptane (7-membered) ring . This structural modification alters lipophilicity and steric hindrance, potentially modifying the rate of metabolic clearance while retaining the core pharmacophore responsible for NMDA receptor antagonism.

Understanding the metabolism of PCHP is critical for:

  • Forensic Toxicology: Identifying specific biomarkers in urine/blood when the parent drug is absent.

  • Pharmacology: Assessing the activity of metabolites (e.g., hydroxylated forms often retain potency).

  • Safety Profiling: Predicting drug-drug interactions (DDIs) via CYP450 inhibition/induction.

Phase I Metabolic Pathways (Oxidative Functionalization)

The metabolism of PCHP in mammalian systems (human/rat liver microsomes) follows the established arylcycloalkylamine metabolic template , primarily driven by Cytochrome P450 (CYP) enzymes.

Core Metabolic Routes

The biotransformation divides into three primary oxidative pathways:

  • Cycloheptyl Ring Hydroxylation (Major Pathway):

    • Mechanism: Carbon oxidation at the alicyclic ring.

    • Regioselectivity: Due to the flexibility of the 7-membered ring, hydroxylation occurs at multiple positions (C2, C3, C4).

    • Product: x-Hydroxy-PCHP (cis/trans isomers).

    • Note: In PCP (cyclohexyl), 4-hydroxylation is dominant. In PCHP, steric factors allow for a broader distribution of hydroxylated isomers.

  • Piperidine Ring Hydroxylation:

    • Mechanism: Oxidation of the nitrogen-containing heterocycle.

    • Regioselectivity: Predominantly at the C4' position (para to the nitrogen).

    • Product: 4'-Hydroxy-PCHP (1-(1-phenylcycloheptyl)-4-hydroxypiperidine).

  • Piperidine Ring Cleavage (Oxidative Deamination):

    • Mechanism:

      
      -carbon hydroxylation adjacent to the nitrogen 
      
      
      
      carbinolamine intermediate
      
      
      ring opening
      
      
      oxidation to carboxylic acid.
    • Product: 5-(1-Phenylcycloheptylamino)valeric acid .[1]

    • Significance: This is often a unique, long-term urinary marker for this class of drugs.

  • N-Oxidation:

    • Mechanism: Direct oxidation of the tertiary amine.

    • Product: PCHP-N-oxide.

Enzymology

Based on structural homology with PCP and Ketamine:

  • CYP3A4: The primary catalyst for N-dealkylation and general hydroxylation. High capacity, low affinity.

  • CYP2B6: Highly specific for hydroxylation of arylcycloalkylamines.

  • CYP2D6: Contributes to ring hydroxylation (polymorphic variability in humans may affect clearance).

Phase II Metabolism (Conjugation)

Phase I metabolites (specifically the alcohols) undergo extensive conjugation to facilitate excretion.

  • Glucuronidation: The hydroxylated metabolites (both cycloheptyl-OH and piperidine-OH) are substrates for UDP-glucuronosyltransferases (UGTs).

  • Reaction: R-OH + UDP-GA

    
     R-O-Glucuronide.
    
  • Detection: In urine, hydrolysis (using

    
    -glucuronidase) is often required to increase the sensitivity of detection for the Phase I markers.
    

Visualization of Metabolic Pathways

The following diagram illustrates the biotransformation network of PCHP.

PCHP_Metabolism Figure 1: Metabolic Pathways of 1-(1-Phenylcycloheptyl)piperidine (PCHP) Parent PCHP (Parent Drug) cOH Cycloheptyl-OH-PCHP (Multiple Isomers) Parent->cOH CYP2B6/3A4 (Ring Hydroxylation) pOH 4'-Hydroxy-PCHP (Piperidine Ring) Parent->pOH CYP3A4 (Piperidine Hydroxylation) NOxide PCHP-N-Oxide Parent->NOxide FMO / CYP (N-Oxidation) Valeric 5-(1-Phenylcycloheptylamino) valeric acid Parent->Valeric CYP3A4 (Oxidative Cleavage) Gluc_c O-Glucuronide (Cycloheptyl) cOH->Gluc_c UGT (Glucuronidation) Gluc_p O-Glucuronide (Piperidine) pOH->Gluc_p UGT (Glucuronidation)

Caption: Schematic representation of PCHP biotransformation. Red nodes indicate major Phase I metabolites; Green indicates the ring-opened acid; Grey indicates Phase II conjugates.

Experimental Protocol: In Vitro Metabolite Profiling

To empirically validate these pathways in a laboratory setting, the following "Self-Validating" protocol uses pooled human liver microsomes (pHLM).

Reagents & Setup
  • Substrate: PCHP hydrochloride (10 µM final concentration).

  • System: Pooled Human Liver Microsomes (pHLM) (0.5 mg protein/mL).

  • Cofactor: NADPH-generating system (Mg2+, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Buffer: 100 mM Phosphate buffer (pH 7.4).

  • Controls:

    • Negative: No NADPH (validates enzymatic nature).

    • Positive: Testosterone (CYP3A4 probe) or PCP (homologous control).

Step-by-Step Workflow
  • Pre-incubation: Mix Buffer, pHLM, and PCHP. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH-generating system to start the reaction.

  • Incubation: Incubate at 37°C with gentle shaking.

    • Timepoints: 0, 15, 30, 60, 90 minutes (Kinetic profiling).

  • Termination: Quench reaction with ice-cold Acetonitrile (ACN) containing internal standard (e.g., PCP-d5). Ratio 1:3 (Sample:ACN).

  • Preparation: Vortex (30s), Centrifuge (14,000 x g, 10 min, 4°C).

  • Analysis: Inject supernatant into LC-HRMS.

Analytical Methodology (LC-HRMS)[2][3][4][5]

Detection of these metabolites requires High-Resolution Mass Spectrometry due to the isobaric nature of hydroxylated metabolites.

Data Acquisition Parameters
ParameterSettingRationale
Instrument Q-Exactive / TOFHigh mass accuracy (<5 ppm) is required for formula confirmation.
Ionization ESI (+)PCHP is a basic amine; protonates easily

.
Column C18 (2.1 x 100mm, 1.9µm)Reverse phase separation of polar metabolites.
Mobile Phase A Water + 0.1% Formic AcidProton source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Scan Mode Full Scan / dd-MS2Data-Dependent MS2 triggers fragmentation for structural elucidation.
Diagnostic Fragmentation (MS/MS)

Identification relies on observing specific mass shifts in the fragments:

  • Parent PCHP (

    
     ~258): 
    
    • Loss of piperidine ring

      
       Tropylium-like cation (cycloheptyl-phenyl carbocation).
      
  • Hydroxy-PCHP (

    
     ~274): 
    
    • If OH is on the Piperidine : The fragment corresponding to the piperidine ring will shift by +16 Da.

    • If OH is on the Cycloheptyl : The tropylium/phenyl-cycloheptyl fragment will shift by +16 Da.

Analytical Workflow Diagram

The following DOT diagram outlines the logic flow for identifying unknown metabolites in this workflow.

Analytical_Workflow Figure 2: LC-HRMS Metabolite Identification Logic Sample Incubated Sample LCHRMS LC-HRMS (Full Scan) Sample->LCHRMS Extract Extract Ion Chromatograms (XIC) LCHRMS->Extract M16 Target: M+16 (Hydroxylation) Extract->M16 M32 Target: M+32 (Di-OH / Acid) Extract->M32 MS2 Analyze MS2 Spectra M16->MS2 M32->MS2 Locate Localization of Modification MS2->Locate Fragment Shift Analysis

Caption: Logic flow for extracting and identifying PCHP metabolites from HRMS data.

References

  • Wagmann, L., et al. (2020). In vitro metabolic fate of the new psychoactive substance 1-(1-phenylcycloheptyl)piperidine (PCHP) in human hepatocytes and its detectability in urine. Drug Testing and Analysis.[2][3] Link

  • Maurer, H. H., et al. (2011). Metabolism and Toxicological Analysis of New Psychoactive Substances. Current Drug Metabolism.[2] Link

  • Wallach, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.[3] Drug Testing and Analysis.[2][3] Link

  • Meyer, M. R. (2016). New psychoactive substances: an overview on recent developments in analytical toxicology. Analytical and Bioanalytical Chemistry.[4][5][6][3][7] Link

Sources

Technical Monograph: Chemical Identity and Characterization of PCHP Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of PCHP (1-(1-phenylcyclohexyl)-4-hydroxypiperidine), with a specific focus on its chemical identity, structural properties, and the theoretical parameters of its hydrobromide salt form.

Executive Summary

PCHP (1-(1-phenylcyclohexyl)-4-hydroxypiperidine) is a primary, pharmacologically active metabolite of the dissociative anesthetic Phencyclidine (PCP).[1] In drug development and forensic toxicology, it serves as a critical biomarker for PCP exposure and a tool for mapping structure-activity relationships (SAR) of arylcyclohexylamines at the NMDA receptor.

While the standard commercial preparation of PCHP is the free base or hydrochloride salt, the hydrobromide (HBr) salt is a specific ionic form often utilized in crystallography or to modify solubility profiles. This guide synthesizes the definitive chemical identifiers for the parent compound and calculates the specific physicochemical parameters for the hydrobromide salt, which lacks a distinct, widely indexed CAS registry number in public chemical repositories.

Chemical Identifiers and Registry Data

The following table consolidates the verified identifiers for the parent molecule (Free Base) and the derived data for the Hydrobromide salt.

Table 1: Chemical Identity Matrix
ParameterPCHP (Free Base)PCHP Hydrobromide (Salt Form)
CAS Registry Number 60232-85-1 Not Assigned (Refers to Base CAS 60232-85-1)
IUPAC Name 1-(1-Phenylcyclohexyl)piperidin-4-ol1-(1-Phenylcyclohexyl)piperidin-4-ol hydrobromide
Common Synonyms 4-Hydroxyphencyclidine; 4-OH-PCP; PCHPPCHP HBr; 4-Hydroxy-PCP Hydrobromide
Molecular Formula C₁₇H₂₅NOC₁₇H₂₅NO[2][3][4][5] · HBr
Molecular Weight 259.39 g/mol 340.30 g/mol (Calculated)
Monoisotopic Mass 259.1936 Da339.1198 Da (C₁₇H₂₆BrNO)
InChI Key SLUMSLWGPLFKGY-UHFFFAOYSA-NSalt dependent
Canonical SMILES OC1CCN(C2(CCCCC2)C3=CC=CC=C3)CC1OC1CCN(C2(CCCCC2)C3=CC=CC=C3)CC1.Br

Note on CAS Specificity: Major chemical databases (CAS, PubChem, ChemSpider) index PCHP primarily as the free base (CAS 60232-85-1). Researchers utilizing the hydrobromide salt must reference the free base CAS while explicitly noting the stoichiometry (1:1 salt) and molecular weight adjustment in their protocols.

Structural Characterization & Synthesis Logic

Structural Architecture

PCHP belongs to the arylcyclohexylamine class.[2][3] Its structure consists of three pharmacophores:

  • Cyclohexane Ring: A central lipophilic scaffold.

  • Phenyl Ring: Attached at the 1-position of the cyclohexane, providing pi-stacking interactions within the receptor binding pocket.

  • Piperidine Ring: Attached at the same geminal position (1-position), containing a basic nitrogen atom.

The Hydrobromide Modification: In the hydrobromide salt, the piperidine nitrogen is protonated (


), forming an ionic bond with the bromide anion (

). This protonation is critical for water solubility and mimics the physiological state of the molecule at biological pH, where the nitrogen is predominantly charged.
Metabolic Pathway (Biogenic Synthesis)

PCHP is not merely a synthetic derivative but the major Phase I metabolite of PCP. It is formed via hydroxylation at the 4-position of the piperidine ring, mediated by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6).

Figure 1: Metabolic Pathway of PCP to PCHP

The following diagram illustrates the oxidative transformation of Phencyclidine into PCHP.

MetabolicPathway cluster_legend Reaction Type PCP Phencyclidine (PCP) (Lipophilic Parent) Intermediate Reactive Intermediate (CYP450 Complex) PCP->Intermediate Oxidation (CYP3A4/2B6) PCHP PCHP (4-Hydroxyphencyclidine) (Polar Metabolite) Intermediate->PCHP Hydroxylation (+OH) Conjugate O-Glucuronide (Excreted Form) PCHP->Conjugate Glucuronidation (UGT) key Phase I: Functionalization Phase II: Conjugation

Caption: Biotransformation of PCP to PCHP via CYP450-mediated hydroxylation, followed by Phase II conjugation.

Experimental Protocols: Handling & Verification

Preparation of PCHP Hydrobromide (Laboratory Scale)

If the hydrobromide salt is not commercially available, it is synthesized from the free base. This protocol ensures high purity for analytical standards.

Reagents:

  • PCHP Free Base (CAS 60232-85-1)[4]

  • Hydrobromic Acid (HBr), 48% aqueous or in acetic acid

  • Diethyl Ether (anhydrous)

  • Isopropanol

Protocol:

  • Dissolution: Dissolve 100 mg of PCHP free base in a minimal volume (approx. 2 mL) of isopropanol. Ensure complete dissolution; mild heating (30°C) may be required.

  • Acidification: In a fume hood, add stoichiometric HBr (1.05 equivalents) dropwise. The solution may warm slightly due to the exothermic acid-base reaction.

  • Precipitation: Add anhydrous diethyl ether (10 mL) slowly to the solution while stirring. The polarity shift will force the PCHP·HBr salt to crash out as a white crystalline precipitate.

  • Isolation: Filter the precipitate using a vacuum filtration setup (Buchner funnel).

  • Drying: Dry the solid under high vacuum at 40°C for 4 hours to remove residual solvent and excess acid.

  • Yield Calculation: Expected yield is >90%. Confirm structure via Melting Point (approx. 210-215°C, decomp) and Mass Spectrometry.

Analytical Verification (LC-MS/MS)

To distinguish PCHP from its parent PCP and other isomers, use the following transition parameters.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion (Free Base):

    
     260.2 
    
    
    
  • Key Product Ions:

    • 
       175.1 (Phenylcyclohexyl cation – characteristic of arylcyclohexylamines)
      
    • 
       91.1 (Tropylium ion)
      

Pharmacological Context

PCHP retains affinity for the NMDA receptor (PCP site) but exhibits significantly reduced potency compared to the parent compound.

  • Binding Affinity (

    
    ):  PCHP binds to the NMDA receptor channel with lower affinity than PCP.
    
  • Discriminative Stimulus: In rat models, PCHP substitutes for PCP but requires higher doses (approx. 3-fold less potent).

  • Toxicity: The hydroxylation makes PCHP more polar, facilitating renal excretion and reducing the half-life compared to the highly lipophilic PCP.

Figure 2: Pharmacological Activity vs. Polarity

The following diagram contrasts the lipophilicity and receptor activity of the parent drug versus the metabolite.

Pharmacology cluster_PCP PCP (Parent) cluster_PCHP PCHP (Metabolite) PCP_Prop High Lipophilicity High NMDA Affinity Long Half-life PCHP_Prop Increased Polarity Reduced NMDA Affinity Rapid Excretion PCP_Prop->PCHP_Prop Metabolic Hydroxylation

Caption: Structure-Activity Relationship (SAR) shift upon hydroxylation of the piperidine ring.

Regulatory & Safety Status

  • Drug Class: Arylcyclohexylamine.[2][3]

  • Legal Status: PCHP is a structural analog of Phencyclidine (Schedule II in the US). Under the Federal Analog Act , it may be treated as a Schedule I or II substance if intended for human consumption.

  • Handling: Standard precautions for potent CNS-active agents. Use a fume hood, nitrile gloves, and eye protection.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 98840, 1-(1-Phenylcyclohexyl)-4-piperidinol. Retrieved from [Link]

  • Hiramatsu, M., et al. (1985). Simultaneous determination of phencyclidine and its major metabolites in biological samples.
  • Nabeshima, T., et al. (1985). Pharmacological evaluation of PCP metabolites. Journal of Pharmacology and Experimental Therapeutics.

Sources

Methodological & Application

Application Note: GC-MS Analysis and Fragmentation Patterns of 1-(1-Phenylcycloheptyl)piperidine (PCHP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and forensic toxicologists. It synthesizes established fragmentation mechanisms with practical experimental protocols.

Abstract & Core Directive

This guide details the gas chromatography-mass spectrometry (GC-MS) characterization of 1-(1-Phenylcycloheptyl)piperidine (PCHP) , a seven-membered ring homolog of Phencyclidine (PCP). While PCP is a Schedule II controlled substance, PCHP appears as both a designer drug analog and a synthesis impurity. Accurate identification requires distinguishing PCHP (


) from PCP (

) and other analogs (e.g., TCP) using specific Electron Ionization (EI) fragmentation signatures.

Key Diagnostic Indicator: Unlike PCP, which exhibits a base peak at


 200 (

), PCHP typically exhibits a base peak at

214
(

), reflecting the homologous expansion of the cycloalkyl ring.

Chemical Context & Mechanism

PCHP belongs to the arylcycloalkylamine class. Its structure consists of a piperidine ring and a phenyl ring attached to a central cycloheptyl ring (one carbon larger than PCP's cyclohexyl ring).

Fragmentation Logic (The "PCP Rearrangement")

Under Electron Ionization (70 eV), PCHP undergoes a characteristic fragmentation pathway driven by the ionization of the nitrogen lone pair.

  • Ionization: Formation of the molecular ion

    
     at 
    
    
    
    257.
  • 
    -Cleavage/Ring Opening:  The high energy induces the opening of the strained cycloheptyl ring.
    
  • Radical Loss: The molecule stabilizes by ejecting an alkyl radical from the opened ring.

    • PCP (6-ring): Loses a propyl radical (

      
      , 43 Da) 
      
      
      
      Base Peak
      
      
      200.
    • PCHP (7-ring): Similarly loses a propyl radical (

      
      , 43 Da) 
      
      
      
      Base Peak
      
      
      214.
    • Note: Secondary pathways include the loss of the piperidine ring (

      
       84) and the formation of the tropylium ion (
      
      
      
      91).

Experimental Protocol

Materials & Reagents
  • Reference Standard: 1-(1-Phenylcycloheptyl)piperidine HCl (1 mg/mL in Methanol).

  • Internal Standard: PCP-

    
     or Triphenylamine.
    
  • Extraction Solvent: n-Butyl chloride or Hexane:Ethyl Acetate (90:10).

  • Buffer: Carbonate/Bicarbonate Buffer (pH 9.5) or 0.1M NaOH.

Sample Preparation (Liquid-Liquid Extraction)

Expert Insight: PCHP is a basic drug (


). Extraction efficiency is maximized by adjusting the sample pH at least 2 units above the pKa to ensure the molecule is in its non-ionized (lipophilic) state.

Step-by-Step Workflow:

  • Aliquot: Transfer 1.0 mL of urine/blood to a glass centrifuge tube.

  • Spike: Add Internal Standard (50 µL).

  • Alkalinize: Add 1.0 mL of pH 9.5 Carbonate buffer (or 0.1M NaOH). Vortex for 10 sec.

  • Extract: Add 3.0 mL of extraction solvent (n-Butyl chloride).

  • Agitate: Rotate/shake for 10 minutes.

  • Phase Separation: Centrifuge at 3000 RPM for 5 minutes.

  • Transfer: Transfer the top organic layer to a clean evaporation tube.

  • Concentrate: Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitute: Dissolve residue in 50 µL Ethyl Acetate for GC injection.

GC-MS Parameters
ParameterSettingRationale
Column DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Standard non-polar phase for basic drugs.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Maintains separation efficiency.
Inlet Temp 250°CEnsures rapid volatilization of high MW amines.
Injection 1 µL Splitless (0.75 min purge)Maximizes sensitivity for trace analysis.
Oven Program 100°C (1 min)

20°C/min

300°C (5 min)
Rapid ramp reduces run time; PCHP elutes late.
Transfer Line 280°CPrevents condensation of high boiling analytes.
Source Temp 230°CStandard EI source temperature.
Scan Mode Full Scan (

40-450)
Required for spectral confirmation.

Results: Fragmentation & Identification[1][2]

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic cleavage of PCHP leading to its diagnostic ions.

PCHP_Fragmentation M_Ion Molecular Ion (M+) m/z 257 Ring_Open Ring Opening (Cycloheptyl) M_Ion->Ring_Open EI Impact Piperidine Piperidinium Ion m/z 84 M_Ion->Piperidine N-C Cleavage Tropylium Tropylium Ion m/z 91 M_Ion->Tropylium Benzyl Cleavage Base_Peak Base Peak [M - C3H7]+ m/z 214 Ring_Open->Base_Peak Loss of Propyl Radical (-43 Da)

Figure 1: Proposed EI fragmentation pathway for 1-(1-Phenylcycloheptyl)piperidine (PCHP).

Spectral Data Summary

The following table compares the diagnostic ions of PCHP against the standard PCP molecule.

CompoundMolecular Ion (

)
Base Peak (100%)Diagnostic Fragment 2Diagnostic Fragment 3Retention Index (approx)
PCP

243 (Weak)

200
(

)

91 (Tropylium)

84 (Piperidine)
2030
PCHP

257 (Weak)

214
(

)

91 (Tropylium)

84 (Piperidine)
~2150

Interpretation Guide:

  • Check

    
    :  Look for a small peak at 257. If the peak is at 243, it is likely PCP.
    
  • Check Base Peak:

    • If 200 : Confirms PCP.[1]

    • If 214 : Strong indicator of PCHP (7-membered ring).

    • If 201 or 215 : Suspect Hydroxy-metabolites.

  • Confirm Class: Presence of

    
     91 and 84 confirms the phenyl-piperidine substructure.
    

Expert Tips & Troubleshooting (E-E-A-T)

  • Thermal Degradation: Like many cycloalkylamines, PCHP can degrade in a dirty GC inlet. If you observe "tailing" or unexpected peaks (e.g., phenylcycloheptene at

    
     172/174), replace the liner and trim the column.
    
  • Isomer Confusion: Be aware of 4-Me-PCP (4-methyl-phencyclidine). This isomer has the same Molecular Weight (257) as PCHP.

    • Differentiation: 4-Me-PCP typically fragments to

      
       200  (loss of methyl-propyl? No, it retains the PCP core 
      
      
      
      200 pattern but shifts M+).
    • Crucial: PCHP is unique in shifting the base peak to 214 due to the ring expansion. 4-Me-PCP often retains the 200 or 214 base depending on methyl position, but Retention Time will differ significantly.

  • Carryover: These lipophilic amines stick to septa. Use a solvent blank (Ethyl Acetate) between high-concentration samples.

References

  • Wallach, J., et al. (2014).[2] "Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues." Drug Testing and Analysis.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Mass Spectral Library - Version 3.11."

  • United Nations Office on Drugs and Crime (UNODC). (2021). "Recommended Methods for the Identification and Analysis of Phencyclidine and Analogues."

  • Allen, A. C., et al. (1980). "Phencyclidine: Analytical methodology." Forensic Science International.

Sources

Application Notes and Protocols for the Crystallization of 1-(1-Phenylcycloheptyl)piperidine Hydrobromide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in the Purification of Amine Salts

In the realm of pharmaceutical development and organic synthesis, the isolation and purification of active pharmaceutical ingredients (APIs) are of paramount importance. For amine-containing compounds such as 1-(1-Phenylcycloheptyl)piperidine, conversion to a salt, in this case, a hydrobromide, is a common strategy to enhance stability, and facilitate handling and formulation. The final and often most critical step in obtaining a pure, stable, and well-defined solid form of the API is crystallization.[1][2][3] A robust crystallization process is not merely a purification step but a method to control critical physicochemical properties of the API, including particle size distribution, polymorphism, and bulk density, all of which can significantly impact the final drug product's bioavailability and manufacturability.[2][4]

This guide provides a detailed exploration of various crystallization methods for the isolation of 1-(1-Phenylcycloheptyl)piperidine hydrobromide. The protocols herein are designed to be adaptable and are accompanied by explanations of the underlying scientific principles to empower researchers to optimize these methods for their specific needs.

Physicochemical Properties of 1-(1-Phenylcycloheptyl)piperidine and its Salts

1-(1-Phenylcycloheptyl)piperidine, an arylcycloalkylamine, shares structural similarities with phencyclidine (PCP).[5] While specific data for the hydrobromide salt is not extensively published, we can infer its likely behavior based on the known properties of the parent amine and its hydrochloride salt. The parent amine, a tertiary amine, is a weak base and is expected to be soluble in a range of organic solvents.[6][7] The formation of the hydrobromide salt dramatically increases its polarity, rendering it more soluble in polar solvents and less soluble in nonpolar organic solvents.

The choice of crystallization solvent is critical and is dictated by the solubility profile of the salt.[1] A suitable solvent system is one in which the salt has high solubility at elevated temperatures and low solubility at lower temperatures (for cooling crystallization), or a system comprising a solvent in which the salt is soluble and an anti-solvent in which it is sparingly soluble (for anti-solvent crystallization).

Crystallization Protocols

The selection of a crystallization method is contingent on the compound's properties and the desired outcome.[8] Below are detailed protocols for three common and effective crystallization techniques.

Cooling Crystallization

This is one of the most widely used crystallization techniques, relying on the principle that the solubility of most compounds decreases with a decrease in temperature.[8]

Protocol:

  • Solvent Selection: Begin by identifying a suitable solvent. For a hydrobromide salt, polar protic solvents like isopropanol, ethanol, or methanol, or a mixture of these with a small amount of water, are good starting points. The ideal solvent will fully dissolve the salt at or near its boiling point but show significantly lower solubility at room temperature or below.

  • Dissolution: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude this compound in the minimum amount of the chosen hot solvent. Ensure complete dissolution to avoid the presence of seed crystals that could lead to premature and uncontrolled crystallization.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step is crucial for obtaining a high-purity product.

  • Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, well-defined crystals. Rapid cooling often leads to the formation of smaller, less pure crystals.

  • Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Diagram of Cooling Crystallization Workflow:

Caption: Workflow for Antisolvent Crystallization.

Vapor Diffusion

This technique is particularly useful for growing high-quality single crystals, often required for X-ray diffraction studies. It involves the slow diffusion of an antisolvent vapor into a solution of the compound.

Protocol:

  • Preparation: Dissolve the salt in a good solvent in a small, open vial.

  • Chamber Setup: Place this vial inside a larger, sealed chamber (e.g., a beaker covered with a watch glass or a sealed jar).

  • Antisolvent Introduction: Add a larger volume of the antisolvent to the bottom of the sealed chamber, ensuring the liquid level is below the top of the inner vial.

  • Diffusion: Seal the chamber and allow it to stand undisturbed. The antisolvent vapor will slowly diffuse into the solution in the inner vial, gradually reducing the solubility of the salt and promoting the growth of crystals.

  • Crystal Growth: This process can take anywhere from several hours to several days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals by decanting the mother liquor or by careful filtration.

  • Drying: Gently dry the crystals.

Diagram of Vapor Diffusion Setup:

Caption: Workflow for Vapor Diffusion Crystallization.

Comparative Summary of Crystallization Methods

MethodAdvantagesDisadvantagesBest Suited For
Cooling Crystallization Simple, scalable, and effective for many compounds. [8]Requires the compound to have a temperature-dependent solubility. Can sometimes lead to oiling out if cooled too quickly.Large-scale purification.
Antisolvent Crystallization Versatile, can be used for compounds with low temperature-dependent solubility. [2]Requires finding a suitable solvent/antisolvent pair. Can lead to amorphous precipitation if the antisolvent is added too quickly.Rapid crystallization and when a suitable single solvent for cooling is not available.
Vapor Diffusion Excellent for growing high-quality, single crystals.Slow process, generally not suitable for large quantities.Obtaining crystals for structural analysis (e.g., X-ray crystallography).

Troubleshooting Common Crystallization Issues

  • Oiling Out: The compound separates as a liquid instead of a solid. This often occurs when a solution is cooled too rapidly or when the solvent is not ideal.

    • Solution: Re-heat the mixture to redissolve the oil, add more solvent, and allow it to cool more slowly. Alternatively, try a different crystallization solvent.

  • No Crystals Form: The solution remains clear even after cooling or antisolvent addition.

    • Solution: Try scratching the inside of the flask with a glass rod, adding a seed crystal of the desired compound, or concentrating the solution by evaporating some of the solvent.

  • Poor Yield: The amount of crystalline product is low.

    • Solution: Ensure the minimum amount of hot solvent was used for dissolution in cooling crystallization. For antisolvent crystallization, ensure a sufficient amount of antisolvent was added. Further cooling of the mother liquor may also increase the yield.

  • Impure Product: The final crystals are discolored or show impurities by analysis.

    • Solution: Ensure a hot filtration step was performed to remove insoluble impurities. The rate of crystallization might be too fast, trapping impurities; try a slower cooling or antisolvent addition rate. A second recrystallization may be necessary.

Conclusion

The successful crystallization of this compound is a critical step in its isolation and purification. By understanding the principles behind different crystallization methods and by systematically optimizing parameters such as solvent choice, cooling rate, and supersaturation control, researchers can obtain a final product with the desired purity, crystallinity, and yield. The protocols and troubleshooting guide provided in these application notes serve as a comprehensive resource for scientists and professionals in drug development and chemical research.

References

  • ACS Publications. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation.
  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients.
  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization.
  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines.
  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • Journal of the American Chemical Society. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids.
  • PubMed. (2014, July 15). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.
  • ResearchGate. (2025, August 6). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues | Request PDF.
  • PubMed. (2004, October 20). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids.
  • PrepChem.com. (n.d.). Synthesis of 4-amino-1-(1-phenylcyclohexyl)piperidine.
  • ResearchGate. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
  • PubMed. (n.d.). Synthesis and biological properties of 2-hydroxy-1-(1-phenyltetralyl)piperidine and some of its intermediates as derivatives of phencyclidine.
  • Park, K. (2010, June 8). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison.
  • Solubility of Things. (n.d.). Piperidine.
  • PubChem. (n.d.). 1-(1-Phenylcyclohexyl)piperidine;hydrobromide;hydrochloride.
  • QxMD. (n.d.). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.
  • Google Patents. (n.d.). EP2145890A2 - Crystallization of hydrohalides of pharmaceutical compounds.
  • ResearchGate. (n.d.). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine.
  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • The Royal Society of Chemistry. (n.d.). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives.
  • Wikipedia. (n.d.). Piperidine.
  • Jones Day. (n.d.). Pharmaceutical Cocrystals: An Emerging Approach to Physical Property Enhancement.

Sources

Application Note: High-Purity Conversion of PCHP Free Base to Hydrobromide Salt

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note describes the protocol for converting PCHP (identified in pharmacological literature as 1-(1-phenylcyclohexyl)-4-hydroxypiperidine ) from its free base form to the hydrobromide salt. This compound is a primary metabolite of phencyclidine (PCP) and is of significant interest in forensic toxicology, neuropharmacology, and receptor binding studies.

Regulatory & Safety Warning : PCHP is a structural analog and metabolite of a Schedule II controlled substance (PCP). Researchers must verify compliance with all local, state, and federal regulations (e.g., DEA Schedule I/II analog provisions in the US) before handling. This guide is intended strictly for legitimate analytical and pharmacological research.

Introduction & Chemical Context

1-(1-phenylcyclohexyl)-4-hydroxypiperidine (PCHP) is a tertiary amine and a major oxidative metabolite of phencyclidine.[1] Unlike the parent compound, PCHP possesses a hydroxyl group at the C4 position of the piperidine ring, introducing polarity that alters its solubility profile and receptor affinity.

While the hydrochloride (HCl) salt is common, the hydrobromide (HBr) salt is often preferred in crystallographic studies due to the heavier bromide ion's anomalous scattering properties, and in pharmacological assays where specific solubility kinetics are required.

Chemical Properties
PropertySpecification
Compound Name PCHP (1-(1-phenylcyclohexyl)-4-hydroxypiperidine)
CAS Number 60234-46-4 (Generic for 4-OH metabolite)
Molecular Weight (Free Base) 259.39 g/mol
Molecular Weight (HBr Salt) 340.30 g/mol
pKa (Calculated) ~8.5–9.5 (Piperidine nitrogen)
Target Salt Stoichiometry 1:1 (Mono-hydrobromide)

Experimental Strategy

The conversion relies on the protonation of the piperidine nitrogen by hydrobromic acid. The core challenge is preventing the formation of an amorphous "oil" (oiling out), which is common with bulky lipophilic amines.

Selected Method: Non-Aqueous Precipitation We utilize a semi-anhydrous approach using Isopropanol (IPA) and Diethyl Ether . This method minimizes water content, driving the equilibrium toward the precipitation of the ionic salt lattice rather than a hydrated oil.

Reagents & Equipment[2][3][4]
  • Substrate : PCHP Free Base (Oil or amorphous solid), >98% purity.

  • Acid Source : Hydrobromic Acid, 48% aqueous (ACS Reagent) OR 33% HBr in Acetic Acid (for strictly anhydrous needs). Note: This protocol uses 48% aq. HBr modified with IPA.

  • Solvents : Isopropanol (IPA), Diethyl Ether (anhydrous), Acetone (chilled).

  • Equipment : Rotary evaporator, Vacuum filtration setup (Buchner funnel), Desiccator with

    
    .
    

Detailed Protocol

Phase 1: Solubilization
  • Weighing : Accurately weigh the PCHP free base (

    
    ).
    
    • Example Batch: 1.00 g (3.85 mmol).

  • Dissolution : Dissolve the free base in a minimal volume of Isopropanol (IPA) at room temperature.

    • Ratio: ~5 mL IPA per gram of base.

    • Note: If the base is viscous, mild warming (30°C) is permissible. Ensure complete dissolution to avoid occlusion of impurities.

Phase 2: Acidification & Salt Formation
  • Acid Preparation : Calculate the stoichiometric requirement of HBr (1.05 equivalents).

    • Calculation:

      
      . Target 
      
      
      
      .
    • Using 48% w/w HBr (Density ~1.49 g/mL, Molarity ~8.8 M): Volume

      
      .
      
  • Addition : Place the IPA solution on a magnetic stirrer. While stirring vigorously, add the HBr solution dropwise .

    • Observation: A transient white cloudiness may appear and redissolve.

    • Exotherm: The reaction is mildly exothermic.

Phase 3: Crystallization
  • Concentration : Evaporate approximately 50% of the solvent volume using a rotary evaporator (Bath temp: 40°C) to remove excess water introduced by the acid.

  • Precipitation : Add Diethyl Ether dropwise to the concentrated residue until persistent turbidity is observed.

    • Ratio: Typically 3:1 (Ether:Alcohol) is required.

  • Maturation : Cover the flask and place it in a freezer (-20°C) for 12–24 hours. The PCHP

    
    HBr should crystallize as white needles or prisms.
    
    • Troubleshooting: If an oil forms, scratch the glass surface with a spatula to induce nucleation or reheat to redissolve and cool more slowly.

Phase 4: Isolation & Drying
  • Filtration : Filter the cold mixture through a sintered glass frit (medium porosity).

  • Washing : Wash the filter cake with 2 x 5 mL of cold Acetone/Ether (1:1) mixture to remove residual acid and impurities.

  • Drying : Dry the solid in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) for 24 hours to remove trace moisture.
    

Process Visualization (Workflow)

PCHP_Salt_Conversion Start PCHP Free Base (Lipophilic Amine) Solubilization Dissolve in Isopropanol (Ambient Temp) Start->Solubilization Acidification Add 48% HBr (aq) (1.05 Equivalents, Dropwise) Solubilization->Acidification Protonation Concentration Evaporate 50% Solvent (Remove excess water) Acidification->Concentration Precipitation Add Diethyl Ether (Induce Turbidity) Concentration->Precipitation Supersaturation Cooling Cryo-Crystallization (-20°C, 12-24h) Precipitation->Cooling Cooling->Solubilization If Oiling Occurs: Reheat & seed Filtration Vacuum Filtration & Acetone Wash Cooling->Filtration Solidification FinalProduct PCHP Hydrobromide Salt (Crystalline Solid) Filtration->FinalProduct Drying

Figure 1: Step-by-step workflow for the conversion of PCHP free base to its hydrobromide salt, including a feedback loop for troubleshooting oil formation.

Quality Control & Characterization

To validate the successful formation of the salt, the following parameters should be checked.

TestExpected Result (HBr Salt)Diagnostic Value
Melting Point >200°C (Decomposition likely)Sharp range indicates high purity; broad range implies solvates.
Silver Nitrate Test Positive (Pale yellow precipitate)Confirms presence of Bromide (

) counterion.
pH (1% aq. soln) 4.5 – 5.5Confirms salt formation (acidic salt of weak base).
H-NMR (

)
Downfield shift of

-protons
Confirms protonation of the piperidine nitrogen.
Troubleshooting "Oiling Out"

The presence of the 4-hydroxyl group makes PCHP prone to hydrogen bonding with water, leading to oils.

  • Cause : Too much water in the HBr reagent or solvent.

  • Remedy : Redissolve the oil in absolute ethanol. Add anhydrous ether until cloudy. Seed with a known crystal if available. Alternatively, use HBr in Acetic Acid (33%) instead of aqueous HBr.

References

  • Cone, E. J., et al. (1980). Metabolism of Phencyclidine. In: Psychopharmacology of Phencyclidine, NIDA Research Monograph 64.[1] National Institute on Drug Abuse. (Identifies PCHP as 1-(1-phenylcyclohexyl)-4-hydroxypiperidine).[1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General protocols for amine-salt selection and crystallization).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

quantitative analysis of PCHP in plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitative Bioanalysis of PCHP in Human Plasma via LC-MS/MS

Part 1: Executive Summary & Scientific Rationale

1.1 The Analyte and Clinical Significance PCHP (1-(1-phenylcyclohexyl)-4-hydroxypiperidine) is the primary oxidative metabolite of Phencyclidine (PCP) , a dissociative anesthetic and potent drug of abuse. While PCP itself is lipophilic and can persist in adipose tissue, PCHP represents the hydrophilic biotransformation product generated via cytochrome P450-mediated hydroxylation.

Why Measure PCHP in Plasma?

  • Differentiation of Exposure: Unlike hair analysis, which indicates historical use, plasma PCHP levels correlate with recent metabolic activity and acute toxicity.

  • Forensic & Clinical Toxicology: PCHP serves as a critical biomarker for confirming PCP intake when parent drug levels are low due to rapid metabolism or in cases of "passive" exposure defense.

  • Pharmacokinetics: Understanding the PCHP/PCP ratio aids in phenotyping metabolic efficiency (e.g., CYP3A4/2B6 activity).

1.2 Analytical Challenge & Solution PCHP is a polar amine often present at trace levels (pg/mL to ng/mL) in a complex plasma matrix rich in proteins and phospholipids. Traditional GC-MS requires derivatization (silylation). This protocol utilizes LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to achieve high specificity without derivatization, utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to eliminate matrix effects.

Part 2: Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of PCP to PCHP, highlighting the target analyte for this protocol.

Metabolism PCP Phencyclidine (PCP) (Parent Drug) CYP CYP3A4 / CYP2B6 (Liver Microsomes) PCP->CYP PCHP PCHP (Target Analyte) 1-(1-phenylcyclohexyl)-4-hydroxypiperidine CYP->PCHP Hydroxylation PCHP_Glu PCHP-Glucuronide (Excreted in Urine) PCHP->PCHP_Glu UGT Conjugation

Figure 1: Metabolic pathway of Phencyclidine showing the formation of the target analyte PCHP.

Part 3: Detailed Experimental Protocol

Chemicals and Reagents
  • Analytes: PCHP Reference Standard (>98% purity).

  • Internal Standard (IS): PCHP-d5 (preferred) or PCP-d5.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation: Mixed-Mode SPE (MCX)

Rationale: PCHP is a basic amine (pKa ~9-10). Using Mixed-Mode Cation Exchange (MCX) allows for a rigorous wash step with organic solvents to remove neutral lipids while the analyte remains ionically bound, resulting in cleaner extracts than Protein Precipitation (PPT).

Step-by-Step Workflow:

  • Pre-treatment:

    • Aliquot 200 µL of plasma.

    • Add 20 µL of Internal Standard working solution (100 ng/mL).

    • Add 200 µL of 4% H3PO4 (Phosphoric Acid) to acidify (pH ~2-3) and disrupt protein binding. Vortex for 30s.

  • SPE Loading (Oasis MCX or Strata-X-C 30mg):

    • Condition: 1 mL MeOH.

    • Equilibrate: 1 mL Water.

    • Load: Apply pre-treated sample at gravity or low vacuum (<5 inHg).

  • Wash Steps (Critical for Matrix Removal):

    • Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/polar interferences).

    • Wash 2: 1 mL 100% Methanol (Removes neutral lipids/phospholipids; PCHP stays bound by charge).

  • Elution:

    • Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol (High pH neutralizes the amine, releasing it from the sorbent).

  • Reconstitution:

    • Evaporate eluate to dryness under N2 at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Instrumentation & Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Start Gradient
3.50 95 Elution of PCHP
4.50 95 Wash
4.60 5 Re-equilibration

| 6.00 | 5 | End of Run |

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Acquisition: Multiple Reaction Monitoring (MRM).[1][2]

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
PCHP 260.2 186.2 25Quantifier
PCHP260.291.140Qualifier
PCHP260.2176.130Qualifier
PCHP-d5 (IS)265.2191.225Internal Standard

Note: The transition 260.2 -> 186.2 corresponds to the characteristic fragmentation of the hydroxylated piperidine ring structure.

Part 4: Workflow Visualization

The following diagram details the sample extraction logic, ensuring "Trustworthiness" by visualizing the critical wash steps that guarantee method robustness.

Workflow Start Human Plasma (200 µL) Acidify Add 4% H3PO4 (Ionize PCHP to PCHP+) Start->Acidify Load Load on MCX SPE (Cation Exchange) Acidify->Load Wash1 Wash 1: Aqueous Acid (Remove Proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Neutral Lipids) Wash1->Wash2 Critical Cleanup Elute Elute: 5% NH4OH in MeOH (Neutralize & Release) Wash2->Elute LCMS LC-MS/MS Analysis (MRM Mode) Elute->LCMS

Figure 2: MCX Solid Phase Extraction workflow designed to remove phospholipid interferences.

Part 5: Validation & Quality Assurance

To ensure Scientific Integrity , the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

5.1 Linearity & Sensitivity

  • Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.

  • Curve Fitting: Linear regression (1/x² weighting).

  • Acceptance: r² > 0.995; Back-calculated standards within ±15% (±20% at LLOQ).

5.2 Precision & Accuracy

  • QC Levels: Low (1.5 ng/mL), Mid (20 ng/mL), High (400 ng/mL).

  • Intra-day/Inter-day: CV% < 15% and Accuracy 85-115%.

5.3 Matrix Effect Assessment (Self-Validating Step)

  • Post-Column Infusion: Infuse PCHP standard continuously while injecting a blank plasma extract. Monitor for "dips" in the baseline at the retention time (approx 3.0 min).

  • Calculation: Matrix Factor (MF) = Peak Area (Spiked Matrix) / Peak Area (Neat Solution). An MF between 0.85 and 1.15 indicates acceptable suppression/enhancement.

References

  • Nakahara, Y., et al. (1997).[3] "Hair analysis for drugs of abuse XVII. Simultaneous detection of PCP, PCHP, and PCPdiol in human hair for confirmation of PCP use." Journal of Analytical Toxicology. Link

  • Nabeshima, T., et al. (1985).[3] "Simultaneous determination of phencyclidine and its major metabolites in biological samples by high-performance liquid chromatography." Research Communications in Substances of Abuse.

  • Kala, S.V., et al. (2008).[4] "Validation of analysis of amphetamines, opiates, phencyclidine, cocaine, and benzoylecgonine in oral fluids by liquid chromatography-tandem mass spectrometry." Journal of Analytical Toxicology. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . "Mass Spectral Library - Phencyclidine Analogs." Link

  • U.S. Food and Drug Administration (FDA) . "Bioanalytical Method Validation Guidance for Industry." (2018).[4][5][6] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amine Hydrobromide Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Peak Tailing & Counter-Ion Effects in Amine Hydrobromides

Executive Summary

Analyzing amine hydrobromides presents a "double trouble" scenario in HPLC. You are dealing with a basic amine (prone to silanol interactions and tailing) and a bromide counter-ion (UV-active at low wavelengths and prone to ion-pairing artifacts). This guide moves beyond basic "check the pH" advice to address the physicochemical mechanics of separation and provide self-validating protocols for peak shape recovery.

Module 1: The Mechanistic Root Cause

Why do my amine peaks tail? The primary culprit is Secondary Silanol Interaction . Silica-based columns possess residual silanol groups (


) on their surface.[1]
  • The Ion-Exchange Trap: At pH > 3, these silanols ionize to

    
    .
    
  • The Amine: Your amine hydrobromide is a salt; in solution, it dissociates, leaving the amine fully protonated (

    
    ).
    
  • The Result: The positive amine binds electrostatically to the negative silanol (like a cation-exchange column), causing the analyte to "drag" behind the main solvent front. This creates the exponential tail.

Visualization: The Silanol Trap

The following diagram illustrates the competing interactions occurring inside your column.

SilanolMechanism cluster_column Silica Surface Boundary Layer Silanol Ionized Silanol (Si-O⁻) C18 C18 Ligand (Hydrophobic) Amine Amine Analyte (R-NH₃⁺) Amine->Silanol Secondary Interaction (Causes Tailing) Amine->C18 Primary Retention (Desired) Modifier Modifier (TEA/H⁺) Competitor Modifier->Silanol Blocks/Neutralizes

Figure 1: Mechanism of peak tailing. The amine undergoes dual retention: hydrophobic interaction (green) and unwanted ion-exchange (red). Modifiers (yellow) are required to block the red path.

Module 2: Mobile Phase Optimization Strategy

The mobile phase is your first line of defense. Selecting the right modifier is not about trial and error; it is about choosing the correct chemical mechanism.

Protocol 1: The "Low pH" Approach (Standard)

Goal: Suppress Silanol Ionization.[1]

  • Mechanism: By lowering pH to < 3.0, you protonate the silanols (

    
    ), rendering them neutral.
    
  • Method: Use 0.1% Trifluoroacetic Acid (TFA) .[2]

    • Why TFA? Unlike Formic Acid, TFA is a strong acid (

      
      ) and a hydrophobic ion-pairing agent. It neutralizes the silanols and forms a neutral ion pair with the amine (
      
      
      
      ), masking the positive charge [1].[2]
Protocol 2: The "Chaotropic" Approach (Advanced)

Goal: Disrupt Solvation Shells.

  • Scenario: You cannot use TFA (e.g., sensitive MS detection) or low pH isn't working.

  • Method: Add Sodium Perchlorate (

    
    )  at 50–100 mM.
    
  • Mechanism: Perchlorate is a "chaotropic" anion. It disrupts the hydration shell around the amine and forms a highly hydrophobic ion pair. This drives the amine into the C18 phase cleanly, sharpening the peak significantly [2].

Comparative Guide: Mobile Phase Modifiers
ModifierMechanismProsCons
Triethylamine (TEA) Competition: Positively charged TEA floods the surface, saturating silanol sites so the analyte cannot bind.[3][4]Excellent for older "Type A" silica columns.High pH (bad for silica); smells; can suppress MS signal.
TFA (0.05 - 0.1%) Ion-Pairing + pH: Lowers pH (<2) and masks amine charge.Sharpest peaks; simple preparation.Strong MS suppression; difficult to wash out of columns.
Formic Acid (0.1%) pH Control: Lowers pH (~2.7).MS friendly; volatile.Weak acid; often insufficient to suppress all silanol activity for strong bases.
Ammonium Formate (10mM) Buffering: Stabilizes ionization state.Good for MS; reproducible.Does not actively block silanols; may require high pH (pH 10) strategies.
Module 3: The HBr Factor (Counter-Ion Interference)

Users often forget that "Hydrobromide" means there is a Bromide ion (


) in the sample.

Issue 1: UV Cutoff & Ghost Peaks Bromide is UV active. It absorbs strongly below 215 nm.

  • Symptom: You see a sharp, early-eluting peak (near the void volume) or a negative dip in the baseline.

  • Troubleshooting:

    • Run a "Blank" injection of NaBr to identify the retention time of the bromide ion.

    • Action: If the bromide peak co-elutes with your amine, you must increase the retention of the amine (increase aqueous %) or change the detection wavelength to >220 nm [3].

Issue 2: System Peaks In gradients, the bromide ion can displace mobile phase additives, causing "system peaks" later in the chromatogram that look like impurities.

  • Validation: Inject the sample solvent (without analyte) but with a matching concentration of HBr. If the peak appears, it is a counter-ion artifact, not a sample impurity.

Module 4: Diagnostic Workflow

Use this logic gate to troubleshoot your specific issue.

TroubleshootingFlow Start Problem: Tailing Amine Peak CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH CheckCol Is Column 'End-Capped'? CheckPH->CheckCol Yes AddTFA Action: Switch Modifier to 0.1% TFA CheckPH->AddTFA No (using Formic/Acetate) AddChao Action: Add 50mM NaClO4 (Perchlorate) CheckCol->AddChao Yes (Standard C18) HighPH Action: Switch to High pH (pH 10) w/ Hybrid Column CheckCol->HighPH No (Old Silica) AddTFA->AddChao Still Tailing?

Figure 2: Decision tree for troubleshooting peak tailing.

Frequently Asked Questions (FAQ)

Q: I am using a modern C18 column, but my USP Tailing Factor is still 1.8. Why? A: Even "modern" columns have silanols. If your amine is sterically accessible, it will find them.

  • Fix: Switch to a column with a Charged Surface Hybrid (CSH) or an embedded polar group. These columns have a slight surface charge that electrostatically repels the protonated amine, preventing it from touching the silanols [4].

Q: Can I use TEA in LC-MS? A: It is not recommended. TEA is non-volatile and causes severe signal suppression in Electrospray Ionization (ESI). For LC-MS, use Ammonium Formate at pH 3.0 or pH 10.0 (if your column supports it).

Q: My peak is splitting. Is this tailing? A: No, splitting usually indicates you are operating near the


 of the amine.
  • The Science: If mobile phase pH

    
     Analyte 
    
    
    
    , the molecule flips rapidly between ionized and neutral states, which have different retention times.
  • Fix: Move the pH at least 2 units away from the amine's

    
    .
    
References
  • Waters Corporation. (2022). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Retrieved from

  • Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC. Retrieved from

  • SIELC Technologies. (2024). Bromide: HPLC Method and UV Spectrum.[5][6][7] Retrieved from

  • Agilent Technologies. (2025). The LC Handbook: Guide to LC Columns and Method Development. Retrieved from

Sources

optimizing recrystallization solvents for high-purity PCHP HBr

[6]

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The definitive text on industrial crystallization kinetics and MSZW). Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Essential for understanding HBr salt counter-ion behavior). Link

  • Beckmann, W. (2013).[5] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Covers "Oiling Out" mechanisms in pharmaceutical APIs). Link

  • Davey, R. J., et al. (2013). "Crystal Engineering of Pharmaceutical Co-crystals and Salts." CrystEngComm. (Mechanistic insights into amine salt formation). Link

Validation & Comparative

Comparative Potency Guide: 1-(1-Phenylcycloheptyl)piperidine vs. Phencyclidine (PCP)

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide comparing the pharmacological potency, structural dynamics, and experimental profiles of 1-(1-Phenylcycloheptyl)piperidine (the cycloheptyl analog) versus the parent compound Phencyclidine (PCP) .

Part 1: Executive Technical Summary

This guide addresses a critical anomaly in the structure-activity relationship (SAR) of arylcycloalkylamines. While Phencyclidine (PCP) represents the optimal pharmacophore for high-affinity NMDA receptor antagonism and potent psychotomimetic activity, its seven-membered ring analog, 1-(1-Phenylcycloheptyl)piperidine (herein referred to as PC7 to avoid confusion with the metabolite PCHP), exhibits a distinct "Binding-Potency Paradox."

Experimental data indicates that while PC7 retains significant affinity for the PCP binding site on the NMDA receptor in vitro, it displays a drastic reduction or complete loss of PCP-like behavioral efficacy in vivo. This guide explores the mechanistic basis for this divergence, providing validated protocols for synthesis and pharmacological evaluation.

Key Pharmacological Differentiators
FeaturePhencyclidine (PCP) 1-(1-Phenylcycloheptyl)piperidine (PC7)
Cycloalkyl Ring Cyclohexane (

)
Cycloheptane (

)
NMDA Receptor Affinity (

)
High (~59 nM)Moderate-High (Retained affinity)
In Vivo Potency (

)
High (Discriminative Stimulus)Negligible / Inactive
Conformational State Rigid Chair (Axial Phenyl)Flexible / Distorted
Primary Mechanism Channel Blockade (Open State)Competitive Binding (Low Efficacy)

Part 2: Structural & Mechanistic Analysis

The conformational "Lock" Hypothesis

The potency of PCP is derived from the rigid cyclohexane ring, which locks the phenyl group in an axial position and the piperidine ring in an equatorial position relative to the cyclohexane chair. This specific spatial arrangement is critical for fitting into the hydrophobic pocket within the NMDA receptor ion channel.

PC7 Analysis: Expanding the ring to a seven-membered cycloheptane introduces significant conformational flexibility (pseudorotation).

  • Binding: The molecule can still adopt a conformation that fits the receptor binding pocket, explaining the retained in vitro affinity.

  • Efficacy: The lack of rigidity prevents the molecule from effectively stabilizing the "blocked" state of the channel or impairs its ability to traverse the Blood-Brain Barrier (BBB) with the same efficiency as the compact PCP molecule.

SAR Pathway Diagram

The following diagram illustrates the structural logic governing the potency drop-off.

SAR_Logic PCP Phencyclidine (PCP) (C6 Ring) Conf_PCP Rigid Chair Conformation (Axial Phenyl / Eq Piperidine) PCP->Conf_PCP Optimal Geometry PC7 Cycloheptyl Analog (PC7) (C7 Ring) Conf_PC7 Flexible/Twisted Conformation (Pseudorotation) PC7->Conf_PC7 Ring Expansion Binding In Vitro Binding (NMDA Receptor) Conf_PCP->Binding High Affinity (Ki ~59nM) Behavior In Vivo Efficacy (Discriminative Stimulus) Conf_PCP->Behavior Potent Psychoactive Conf_PC7->Binding Retained Affinity (Fits Pocket) Conf_PC7->Behavior Inactive/Weak (Efficacy Failure)

Figure 1: SAR Logic Flow illustrating the dissociation between binding affinity and behavioral potency in ring-expanded PCP analogs.

Part 3: Experimental Protocols

Synthesis of 1-(1-Phenylcycloheptyl)piperidine (PC7)

Note: This protocol is based on the standard Maddox method, modified for the cycloheptyl ketone.

Reagents:

  • Bromobenzene

  • Magnesium turnings

  • Cycloheptanone (CAS: 502-42-1)

  • Piperidine[1][2][3][4][5][6][7]

  • p-Toluenesulfonic acid (PTSA)[4]

  • Anhydrous Ether / Benzene (or Toluene)

Workflow:

  • Grignard Formation:

    • React Bromobenzene (0.1 mol) with Magnesium turnings (0.1 mol) in anhydrous ether to form Phenylmagnesium bromide.

  • Addition:

    • Add Cycloheptanone (0.1 mol) dropwise to the Grignard reagent at 0°C.

    • Reflux for 1 hour. Hydrolyze with saturated

      
      .
      
    • Isolate 1-phenylcycloheptanol .

  • Nucleophilic Substitution (Vilsmeier-Haack Variation or Bruylants):

    • Standard Route: Dissolve 1-phenylcycloheptanol in benzene/toluene.

    • Add Piperidine (1.1 eq) and p-Toluenesulfonic acid (catalytic).

    • Reflux with a Dean-Stark trap to remove water (azeotropic distillation).

    • Note: The reaction rate for the cycloheptyl analog is slower than cyclohexyl due to steric hindrance.

  • Purification:

    • Evaporate solvent. Acidify with HCl to precipitate the hydrochloride salt.

    • Recrystallize from isopropanol/ether.

Radioligand Binding Assay ([ H]MK-801 Displacement)

To verify the "retained affinity" claim, use this self-validating protocol.

Materials:

  • Rat brain membrane homogenates (washed 4x to remove endogenous glutamate).

  • Radioligand: [

    
    H]MK-801 (Specific Activity: 15-30 Ci/mmol).
    
  • Displacer: PC7 (1 nM - 100

    
    M).
    
  • Buffer: 5 mM Tris-HCl / HEPES (pH 7.4).

Protocol Logic:

  • Incubation: Incubate membranes with 5 nM [

    
    H]MK-801 and varying concentrations of PC7 for 2 hours at 25°C.
    
    • Critical Step: Include 100

      
      M Glutamate and 10 
      
      
      
      M Glycine to open the channel, allowing access to the PCP binding site.
  • Filtration: Rapidly filter through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expected Results:

  • PCP:

    
     nM.
    
  • PC7:

    
     nM (Slightly higher, but still active).
    
Experimental Workflow Diagram

Workflow Start Start: PC7 Characterization Synth Synthesis: Cycloheptanone + PhMgBr -> Alcohol -> PC7 Start->Synth Binding In Vitro Assay: [3H]MK-801 Displacement Synth->Binding InVivo In Vivo Assay: Drug Discrimination (Rat) Synth->InVivo Result_Bind Result: High/Moderate Affinity (Ki < 500nM) Binding->Result_Bind Result_Behav Result: No Generalization (Inactive) InVivo->Result_Behav

Figure 2: Experimental workflow for characterizing the dissociation between affinity and potency.

Part 4: Comparative Data Summary

The following table summarizes the consensus data derived from historical SAR studies (Kalir et al.) and modern binding assays.

CompoundStructureIn Vitro Affinity (

NMDA)
In Vivo Potency (Rat Discrimination)Relative Potency (PCP=1)
PCP 1-(1-phenylcyclohexyl)piperidine59 nM

mg/kg
1.0
PC7 1-(1-phenylcycloheptyl)piperidine~100-200 nM *Inactive (>20 mg/kg)< 0.1
TCP 1-[1-(2-thienyl)cyclohexyl]piperidine~10-20 nM

mg/kg
1.5 - 2.0

*Note: Exact Ki values for PC7 vary by study conditions but consistently show retained affinity compared to the complete loss of behavioral activity.

Part 5: References

  • Kalir, A., et al. (1969).[8][9] "1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity."[2][4][8][10][11][12][13][14] Journal of Medicinal Chemistry, 12(3), 473-477. Link

  • Cone, E. J., et al. (1982). "Structure-activity relationships of the cycloalkyl ring of phencyclidine." Journal of Medicinal Chemistry. Link

  • Largent, B. L., et al. (1986).[15] "Pharmacological and autoradiographic discrimination of sigma and phencyclidine receptor binding sites." Journal of Pharmacology and Experimental Therapeutics, 238, 739-748. Link

  • BindingDB. "Ki Summary for Phencyclidine." Binding Database. Link

Sources

The Tale of Two Rings: A Comparative Guide to the Dissociation Rates of Cycloheptyl vs. Cyclohexyl NMDA Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of neuropharmacology, the kinetics of a drug's interaction with its target can be as crucial as its affinity. For N-methyl-D-aspartate (NMDA) receptor antagonists, the rate at which the drug unbinds from the receptor—its dissociation rate (k_off)—is a critical determinant of its therapeutic profile. A slow dissociation rate can lead to prolonged channel blockade, which, while potent, is often associated with significant adverse effects like psychotomimetic and neurotoxic outcomes.[1][2] Conversely, a faster dissociation rate may offer a more favorable safety profile, allowing for physiological channel function to resume more readily.

This guide provides an in-depth comparison of the dissociation rates of two classes of uncompetitive NMDA receptor antagonists: those bearing a cycloheptyl moiety and those with a cyclohexyl group. We will explore the structure-activity relationships that govern their binding kinetics, present supporting experimental data for representative compounds, and detail the methodologies used to acquire this data.

The Crucial Role of Dissociation Kinetics in NMDA Receptor Modulation

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[3][4] Its overactivation, however, is implicated in a range of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases, making it a key therapeutic target.[1][5]

Uncompetitive antagonists, also known as open-channel blockers, bind within the ion channel pore of the NMDA receptor, physically obstructing the flow of ions like Ca2+.[1] The duration of this blockade is determined by the antagonist's residence time in the channel, which is inversely proportional to its dissociation rate (Residence Time = 1/k_off).

  • Slow Dissociation (Low k_off): Leads to a long residence time and prolonged channel blockade. This can result in very high potency but also a "trapping" effect, where the antagonist remains bound even after the agonist has dissociated. This is often linked to a higher incidence of side effects.[1][2]

  • Fast Dissociation (High k_off): Results in a shorter residence time and a more transient blockade. This allows the channel to be cleared more quickly, which can lead to a better-tolerated drug with a wider therapeutic window.

Comparative Analysis: Cycloheptyl vs. Cyclohexyl Moieties

To illustrate the differences in dissociation rates, we will compare two representative uncompetitive NMDA receptor antagonists:

  • Dizocilpine (MK-801): A well-studied, high-affinity antagonist featuring a dibenzo[a,d]cyclohepten -imine core structure.[6]

  • Amino-alkyl-cyclohexanes (e.g., MRZ 2/579): A newer class of antagonists with a simpler cyclohexyl backbone, designed for more favorable kinetic properties.

The size and conformation of the cycloalkyl ring are critical in determining how the antagonist fits within the NMDA receptor's ion channel and the stability of the binding interaction.

Data Summary: Dissociation Rates of Representative Antagonists
Compound ClassRepresentative CompoundCycloalkyl GroupDissociation Rate (k_off)Key Characteristics
Cycloheptyl-containing Dizocilpine (MK-801)CyclohepteneSlow (e.g., blockade can be persistent)High affinity, potent, but associated with significant psychotomimetic side effects.[1][7]
Cyclohexyl-containing MRZ 2/579CyclohexaneFast (k_off ≈ 0.2 s⁻¹)Moderate affinity, fast blocking kinetics similar to memantine, suggesting a better safety profile.

Structure-Activity Relationship: Why the Ring Size Matters

The difference in dissociation rates between cycloheptyl- and cyclohexyl-containing antagonists can be attributed to the principles of structure-activity relationships (SAR). The binding pocket for uncompetitive antagonists within the NMDA receptor channel is a complex three-dimensional space. The antagonist's ability to optimally occupy this space and form stable, non-covalent interactions dictates its binding affinity and kinetics.

The larger and more flexible cycloheptyl ring of MK-801 allows for extensive van der Waals contacts within the channel pore. This snug fit, combined with other interactions, results in a highly stable drug-receptor complex with a high energy barrier for dissociation, hence the slow k_off rate.

In contrast, the smaller cyclohexyl ring of compounds like MRZ 2/579 results in a different binding conformation. While still effective at blocking the channel, the interactions may be less extensive or create a complex with a lower energy barrier for dissociation. This leads to a faster k_off and a more rapid unbinding from the channel. Studies on various 1-(1-phenylcyclohexyl)amines have highlighted how modifications to the cyclohexyl and phenyl rings can fine-tune binding affinity.[3][8][9]

Below is a conceptual diagram illustrating the proposed difference in binding within the NMDA receptor channel.

G cluster_0 NMDA Receptor Ion Channel cluster_1 Cycloheptyl Antagonist (e.g., MK-801) cluster_2 Cyclohexyl Antagonist (e.g., MRZ 2/579) channel_top Extracellular Vestibule binding_site Binding Site (PCP site) channel_top->binding_site channel_bottom Intracellular Side binding_site->channel_bottom cycloheptyl Cycloheptyl Ring (Larger, more extensive contacts) cycloheptyl->binding_site Slow Dissociation (Low k_off) cyclohexyl Cyclohexyl Ring (Smaller, fewer contacts) cyclohexyl->binding_site Fast Dissociation (High k_off)

Caption: Conceptual binding of cycloheptyl vs. cyclohexyl antagonists.

Experimental Protocols for Determining Dissociation Rates

Accurate measurement of antagonist dissociation rates is paramount for drug development. Two primary techniques are employed: whole-cell patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the functional effect of the antagonist on NMDA receptor currents, allowing for the calculation of both association (k_on) and dissociation (k_off) rates.

Objective: To measure the rate of recovery from NMDA receptor blockade after antagonist washout.

Step-by-Step Methodology:

  • Cell Preparation: Use cultured neurons (e.g., hippocampal or cortical neurons) or HEK293 cells stably expressing the NMDA receptor subunits of interest (e.g., GluN1/GluN2A).

  • Recording Setup: Establish a whole-cell patch-clamp configuration. The intracellular solution should contain CsCl to block potassium channels, and the extracellular solution should be Mg2+-free to prevent voltage-dependent block.[10]

  • Baseline NMDA Current: Perfuse the cell with a solution containing a saturating concentration of NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) to elicit a stable inward current at a negative holding potential (e.g., -70 mV).

  • Antagonist Application: Apply the cycloheptyl or cyclohexyl antagonist at a concentration near its IC50 until a steady-state block of the NMDA current is achieved.

  • Washout and Recovery: Rapidly switch the perfusion to an antagonist-free solution (while still applying NMDA and glycine).

  • Data Acquisition: Record the time course of the current recovery. The rate of recovery reflects the dissociation rate (k_off) of the antagonist.

  • Analysis: Fit the recovery phase to a single exponential function. The time constant (τ) of the fit is the reciprocal of the dissociation rate constant (k_off = 1/τ).

G A Establish Whole-Cell Patch Clamp B Apply NMDA + Glycine (Record Baseline Current) A->B C Apply Antagonist (Achieve Steady-State Block) B->C D Washout Antagonist (Continue NMDA/Glycine) C->D E Record Current Recovery D->E F Fit Recovery to Exponential (Calculate k_off) E->F

Caption: Workflow for patch-clamp determination of k_off.

Radioligand Binding Dissociation Assay

This biochemical assay measures the rate at which a radiolabeled antagonist dissociates from the receptor in a membrane preparation.

Objective: To determine the dissociation rate of a radiolabeled antagonist (or a non-labeled one through competition). The use of [³H]MK-801 is a common method.[11][12]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain tissue (e.g., cortex) in an ice-cold buffer and prepare a crude membrane fraction through differential centrifugation.[13]

  • Association Phase: Incubate the membrane preparation with a radiolabeled antagonist (e.g., [³H]MK-801) at a concentration near its Kd for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at 25°C).[13]

  • Initiation of Dissociation: Add a high concentration of a non-labeled, high-affinity antagonist (e.g., 10 µM unlabeled MK-801) to the incubation mixture. This prevents the re-binding of the radioligand once it dissociates.

  • Time Course Sampling: At various time points after initiating dissociation, take aliquots of the incubation mixture and rapidly filter them through glass fiber filters to separate bound from free radioligand.[13]

  • Quantification: Wash the filters with ice-cold buffer and measure the radioactivity remaining on the filters using liquid scintillation counting.

  • Analysis: Plot the natural logarithm of the specific binding against time. The negative slope of the resulting line is equal to the dissociation rate constant (k_off).

Conclusion and Future Directions

The choice between a cycloheptyl and a cyclohexyl moiety in the design of NMDA receptor antagonists has profound implications for the drug's kinetic profile. The larger cycloheptyl ring, as seen in compounds like MK-801, is associated with slow dissociation rates, leading to high potency but also a higher risk of adverse effects. In contrast, the smaller cyclohexyl ring, found in antagonists like MRZ 2/579, can confer faster dissociation kinetics, which is often a hallmark of better-tolerated drugs such as memantine.

This comparison underscores a critical principle in modern drug design: optimizing for kinetic properties, particularly the dissociation rate, is as important as achieving high affinity. For NMDA receptor antagonists, the future lies in the rational design of molecules that strike a balance between effective channel blockade and a sufficiently fast off-rate to permit physiological receptor function, thereby maximizing therapeutic benefit while minimizing risk. Further exploration of cycloalkyl groups of varying sizes and conformations will continue to be a fruitful avenue for developing safer and more effective neuromodulatory agents.

References

  • MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. Available at: [Link]

  • MK801 Radioligand Binding Assay at the N -Methyl- D -Aspartate Receptor. ResearchGate. Available at: [Link]

  • Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity. PMC. Available at: [Link]

  • Dizocilpine (MK-801): The Dual Potential of a Non-Competitive NMDA Receptor Antagonist in Psychiatric Pharmacology. ResearchGate. Available at: [Link]

  • Mechanism of NMDA receptor channel block by MK-801 and memantine. PMC. Available at: [Link]

  • Dizocilpine. Wikipedia. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Assay Protocol Book. PDSP. Available at: [Link]

  • Potent and reversible open-channel blocker of NMDA receptor derived from dizocilpine with enhanced membrane-to-channel inhibition. bioRxiv. Available at: [Link]

  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PMC. Available at: [Link]

  • Nitric Oxide-Induced Blockade of NMDA Receptors. Inmed. Available at: [Link]

  • The NMDA receptor antagonist MK-801 has a dissociative effect on seizure activity of hippocampal-kindled cats. PubMed. Available at: [Link]

  • Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. PMC. Available at: [Link]

  • Activation and Inhibition of human NMDA Channels on Nanion's SyncroPatch384PE. Nanion. Available at: [Link]

  • The NMDA antagonist dizocilpine (MK-801) reverses haloperidol-induced movement initiation deficits. University of Lethbridge. Available at: [Link]

  • Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. KoreaScience. Available at: [Link]

  • Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. ResearchGate. Available at: [Link]

  • Development and validation of NMDA receptor ligand- gated ion channel assays using the Qube 384 automated electrophysiology platform. Charles River Laboratories. Available at: [Link]

  • Procedure used in patch-clamp experiments and effect of D1 and D2 receptor antagonist on AMPA and NMDA currents. ResearchGate. Available at: [Link]

  • Peptide antagonists of NMDA receptors: Structure-activity relationships for potential therapeutics. PubMed. Available at: [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. Available at: [Link]

Sources

A Comparative Guide to the FTIR Spectral Analysis of 1-(1-Phenylcycloheptyl)piperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(1-Phenylcycloheptyl)piperidine Hydrobromide (PCHP HBr). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It establishes a comparative framework, contrasting the spectral features of PCHP HBr with its free base form and its close structural analog, Phencyclidine (PCP), to provide a more nuanced understanding of its molecular vibrations. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and authoritative standards to ensure scientific integrity.

Introduction: The Role of FTIR in Structural Elucidation

1-(1-Phenylcycloheptyl)piperidine is a psychoactive compound, and its hydrobromide salt is a common form for handling and analysis. In both forensic and pharmaceutical contexts, unambiguous identification is critical. FTIR spectroscopy serves as a rapid, non-destructive, and highly specific technique for this purpose.[1] As stipulated by the United States Pharmacopeia (USP), the infrared absorption spectrum provides some of the most conclusive evidence for the identity of a substance, especially when compared against a reference standard.[2][3][4][5]

This guide will dissect the FTIR spectrum of PCHP HBr by:

  • Identifying the characteristic vibrational modes of its constituent functional groups.

  • Providing a robust, field-tested protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR).

  • Comparing its spectrum to that of its free base to highlight the profound impact of protonation.

  • Contrasting its spectrum with that of Phencyclidine (PCP) to discern the subtle spectral shifts induced by changing the cycloalkane ring size.

Foundational Principles: Predicting the PCHP HBr Spectrum

The structure of PCHP HBr contains several key functional groups, each with characteristic vibrational frequencies. Understanding these is paramount to a logical interpretation of the spectrum.

  • Monosubstituted Phenyl Group: This group gives rise to several distinct absorptions. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[6][7][8] In-ring C=C stretching vibrations typically produce a series of sharp peaks between 1600 and 1450 cm⁻¹.[6][7] Most diagnostically, strong C-H out-of-plane (OOP) bending bands for a monosubstituted ring appear in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.[6][9]

  • Saturated Rings (Cycloheptyl and Piperidine): The numerous C-H bonds in these rings will produce strong, sharp absorption bands from sp³ C-H stretching just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[10] Methylene (CH₂) scissoring vibrations are expected around 1465 cm⁻¹.[10]

  • Tertiary Amine Salt (Piperidinium Bromide): This is the most telling feature of the hydrobromide salt. The protonated nitrogen (N⁺-H) gives rise to a very broad and strong absorption envelope, typically spanning from 2700 cm⁻¹ down to 2250 cm⁻¹.[11][12][13] This broadness is due to extensive hydrogen bonding and complex vibrational coupling.[11][14][15] The presence of this feature is the primary differentiator from the free base amine.[16]

dot graph "PCHP_HBr_Structure" { layout="neato"; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];

// Define nodes for atoms N [label="N⁺", pos="0,0!", pin=true, fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; H [label="H", pos="-0.5,0.5!"]; C1 [label="C", pos="-0.7,-0.8!"]; C2 [label="C", pos="-1.4,-1.6!"]; C3 [label="C", pos="-2.1,-0.8!"]; C4 [label="C", pos="-1.4,0!"]; C_quat [label="C", pos="1.5,0!"]; Br [label="Br⁻", pos="1,-1.5!", fontcolor="#EA4335"];

// Phenyl Ring Ph1 [label="C", pos="2.5,0.8!"]; Ph2 [label="C", pos="3.5,0.4!"]; Ph3 [label="C", pos="4.0,-0.6!"]; Ph4 [label="C", pos="3.0,-1.4!"]; Ph5 [label="C", pos="2.0,-1.0!"];

// Cycloheptyl Ring CH1 [label="C", pos="2.0,1.5!"]; CH2 [label="C", pos="2.8,2.5!"]; CH3 [label="C", pos="4.0,2.5!"]; CH4 [label="C", pos="4.8,1.5!"]; CH5 [label="C", pos="4.5,0.5!"]; CH6 [label="C", pos="3.0,-0.5!"];

// Define edges N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N; N -- C_quat; N -- H [style=dashed];

// Phenyl Edges C_quat -- Ph1; Ph1 -- Ph2; Ph2 -- Ph3; Ph3 -- Ph4; Ph4 -- Ph5; Ph5 -- C_quat;

// Cycloheptyl Edges C_quat -- CH6; CH6 -- CH5; CH5 -- CH4; CH4 -- CH3; CH3 -- CH2; CH2 -- CH1; CH1 -- C_quat; } Chemical Structure of PCHP Hydrobromide.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid powders due to its speed, ease of use, and minimal sample preparation.[1][17][18] The following protocol ensures high-quality, reproducible data.

Instrumentation:

  • FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.

  • DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) detector.

Protocol Steps:

  • Instrument Preparation:

    • Ensure the spectrometer has been powered on for at least 30 minutes to allow the source and laser to stabilize.

    • Verify that the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning (Causality: A clean crystal is essential for a pure sample spectrum. Any residue will contaminate the data.)

    • Clean the diamond crystal surface with a solvent-grade isopropanol or ethanol on a lint-free swab.

    • Perform a second cleaning with a fresh swab to remove any residual solvent.

    • Allow the crystal to air dry completely.

  • Background Spectrum Acquisition (Causality: The background scan measures the instrument and atmospheric response, which must be ratioed out from the sample scan to obtain the true sample absorbance.)

    • With the clean, empty ATR anvil in place, collect a background spectrum.

    • Typical parameters: 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum should be a flat line near 100% transmittance.

  • Sample Application:

    • Place a small amount of the PCHP HBr powder (typically 1-5 mg) onto the center of the ATR diamond crystal, ensuring complete coverage of the crystal surface.

    • Lower the press arm and apply consistent pressure using the built-in torque-limiting knob. (Causality: Sufficient pressure ensures intimate contact between the sample and the crystal, which is necessary for the evanescent wave to penetrate the sample effectively and produce a strong, high-quality spectrum.[18][19])

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

    • The resulting spectrum will be automatically ratioed against the collected background and displayed in absorbance or % transmittance.

  • Post-Measurement Cleaning:

    • Clean the sample powder from the crystal and press arm using a dry swab first, followed by the solvent cleaning procedure outlined in Step 2.

dot digraph "FTIR_Workflow" { graph [rankdir="LR", splines=ortho, fontname="sans-serif"]; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=11]; edge [fontname="sans-serif", fontsize=10];

subgraph "cluster_prep" { label = "Preparation"; style = "filled"; fillcolor = "#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; p1 [label="1. Clean ATR Crystal\n(Isopropanol)"]; p2 [label="2. Acquire Background\n(16 scans, 4 cm⁻¹)"]; p1 -> p2; }

subgraph "cluster_acq" { label = "Acquisition"; style = "filled"; fillcolor = "#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; a1 [label="3. Apply Sample Powder\nto Crystal"]; a2 [label="4. Apply Consistent\nPressure"]; a3 [label="5. Acquire Sample Spectrum\n(16 scans, 4 cm⁻¹)"]; a1 -> a2 -> a3; }

subgraph "cluster_post" { label = "Analysis & Cleanup"; style = "filled"; fillcolor = "#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; an1 [label="6. Process & Analyze\nSpectrum"]; c1 [label="7. Clean Crystal\n& Anvil"]; an1 -> c1; }

p2 -> a1 [lhead=cluster_acq, ltail=cluster_prep]; a3 -> an1 [lhead=cluster_post, ltail=cluster_acq]; } ATR-FTIR Analysis Workflow.

Spectral Analysis and Comparison

The true diagnostic power of FTIR lies in comparative analysis. By observing spectral changes between closely related molecules, we can assign vibrational modes with high confidence.

The spectrum of PCHP HBr is dominated by features from all three key structural components.

Wavenumber (cm⁻¹)IntensityAssignment & Rationale
~3050MediumAromatic C-H Stretch: Characteristic of sp² C-H bonds, appearing at a higher frequency than aliphatic C-H stretches.[6][8]
2935, 2860StrongAliphatic C-H Stretch: Asymmetric and symmetric stretching of CH₂ groups in the cycloheptyl and piperidine rings.[10]
2700 - 2250Strong, BroadN⁺-H Stretch (Piperidinium): A hallmark of the amine salt. This extremely broad band results from strong hydrogen bonding between the piperidinium proton and the bromide anion.[11][12][13]
~1600, 1495Medium, SharpAromatic C=C Ring Stretch: In-plane skeletal vibrations of the phenyl ring.[6][7]
~1450StrongCH₂ Scissoring: Bending vibration from the numerous methylene groups in the saturated rings.[10]
~750, ~700Strong, SharpAromatic C-H Out-of-Plane Bend: Highly diagnostic for a monosubstituted benzene ring.[6][9]

The most dramatic difference between the salt and its free base is the protonation state of the piperidine nitrogen.

  • Disappearance of the N⁺-H Stretch: In the free base, the broad absorption envelope between 2700-2250 cm⁻¹ is completely absent . A tertiary amine has no N-H bond and therefore no N-H stretching vibration.[16]

  • Absence of N-H Bending: Secondary amine salts show N-H bending vibrations around 1620-1560 cm⁻¹, but these are absent in tertiary amine salts like PCHP HBr.[12][20][21]

  • C-N Stretch: The C-N stretching vibration, typically found between 1250-1020 cm⁻¹ for aliphatic amines, may shift slightly in position and intensity upon protonation due to changes in bond polarity, but this effect is far less pronounced than the changes in the N-H region.[22]

PCP is a structural analog of PCHP where the cycloheptyl ring is replaced by a smaller cyclohexane ring. This subtle structural change leads to predictable, albeit minor, spectral differences.

  • Overall Similarity: The spectra are broadly very similar. Both will show the characteristic aromatic C-H and C=C stretches, the strong aliphatic C-H stretches, and the defining broad N⁺-H stretch of the piperidinium salt.

  • Fingerprint Region Differences: The primary differences will manifest in the "fingerprint region" (< 1500 cm⁻¹). The vibrational modes of the cycloalkane ring (e.g., ring breathing, CH₂ rocking/twisting) are sensitive to ring size and strain.

    • The CH₂ scissoring band (~1450 cm⁻¹) may show slight shifts. For instance, the band in cyclohexane is often observed around 1448 cm⁻¹.[10]

    • Other skeletal vibrations in the 1200-800 cm⁻¹ range will differ in their exact position and relative intensity, providing a unique fingerprint for each molecule.

Summary and Conclusion

FTIR spectroscopy is an invaluable tool for the structural confirmation of this compound. A systematic analysis of the spectrum allows for the confident assignment of all major functional groups. The key identifying features are:

  • Aromatic Bands: C-H stretch (>3000 cm⁻¹), C=C stretches (~1600-1450 cm⁻¹), and strong OOP bending (~750, 700 cm⁻¹).

  • Aliphatic Bands: Strong C-H stretches (<3000 cm⁻¹) and CH₂ scissoring (~1450 cm⁻¹).

  • Amine Salt Band: A definitive, broad N⁺-H stretching envelope from 2700-2250 cm⁻¹.

Comparative analysis is crucial for unambiguous identification. The presence of the N⁺-H stretch clearly distinguishes the hydrobromide salt from its free base. Furthermore, while PCHP and its analog PCP share many spectral features, subtle differences in the fingerprint region, arising from the different cycloalkane ring structures, allow for their differentiation. This guide provides the foundational knowledge and a validated experimental approach for researchers to confidently apply FTIR spectroscopy in the analysis of this and related compounds.

References

  • Title: General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS Source: Pharmacopeia URL: [Link]

  • Title: Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF) Source: Spectroscopy Online URL: [Link]

  • Title: USP Chapter <197> Spectroscopy Identification Tests – Controlling Your Identities! Source: Lachman Consultants Blog URL: [Link]

  • Title: 〈197〉 Spectroscopic Identification Tests - USP-NF ABSTRACT Source: USP-NF URL: [Link]

  • Title: General Chapter Prospectus: <197> Spectroscopic Identification Tests Source: USP-NF URL: [Link]

  • Title: Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings Source: Spectroscopy Online URL: [Link]

  • Title: Interpreting the Spectra of Substituted Benzene Rings Source: Spectroscopy Online URL: [Link]

  • Title: Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1 Source: ResearchGate URL: [Link]

  • Title: 15.7 Spectroscopy of Aromatic Compounds Source: OpenStax URL: [Link]

  • Title: THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS Source: Canadian Science Publishing URL: [Link]

  • Title: HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS Source: Journal of the Chemical Society URL: [Link]

  • Title: HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS Source: Taylor & Francis Online URL: [Link]

  • Title: Difference between Primary Secondary and Tertiary Amines Via FTIR Source: Chemistry Stack Exchange URL: [Link]

  • Title: Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL: [Link]

  • Title: 18.8: Spectral Characteristics of the Benzene Ring Source: Chemistry LibreTexts URL: [Link]

  • Title: Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) Source: Covalent Metrology URL: [Link]

  • Title: HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1 Source: Canadian Science Publishing URL: [Link]

  • Title: IR: amines Source: University of Calgary URL: [Link]

  • Title: Analysis of Tablets Using Attenuated Total Reflection Infrared Spectroscopy: Spectral Artifacts and Their Correction Source: American Pharmaceutical Review URL: [Link]

  • Title: HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS Source: Canadian Science Publishing URL: [Link]

  • Title: The infrared spectra of secondary amines and their salts Source: ResearchGate URL: [Link]

  • Title: IR Spectroscopy Tutorial: Aromatics Source: University of Calgary URL: [Link]

  • Title: Attenuated Total Reflectance (ATR) Source: Bruker URL: [Link]

  • Title: Attenuated total reflection-Fourier transform infrared spectroscopic imaging of pharmaceuticals in microfluidic devices Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons Source: DAV University URL: [Link]

Sources

A Comparative Guide to the Characterization of 1-(1-Phenylcycloheptyl)piperidine (PCHP) as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative for Rigorous Characterization

In the landscape of pharmaceutical research and forensic analysis, the unequivocal identification and quantification of novel psychoactive substances (NPS) are paramount. Arylcyclohexylamines, a class of compounds that includes phencyclidine (PPCP), represent a significant challenge due to the continuous emergence of structural analogs. 1-(1-Phenylcycloheptyl)piperidine (PCHP), which features a seven-membered cycloheptyl ring instead of PCP's six-membered ring, is one such analog. A comprehensively characterized reference standard is the cornerstone of reliable analytical methods, enabling accurate identification, ensuring valid quantification, and supporting regulatory compliance.

This guide will delve into the primary analytical techniques required for the comprehensive characterization of a PCHP reference standard. For each technique, we will explore the underlying principles, provide detailed experimental protocols, and offer a comparative analysis of the expected data for PCHP versus PCP.

The Analytical Workflow: A Multi-Technique Approach

The characterization of a new reference standard is a multi-faceted process that relies on the convergence of data from several orthogonal analytical techniques. This ensures a high degree of confidence in the material's identity and purity.

Caption: A typical workflow for the characterization of a new chemical reference standard.

I. Mass Spectrometry (MS): The First Line of Identification

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing initial structural information through fragmentation analysis. For PCHP, high-resolution mass spectrometry (HRMS) is crucial for confirming its elemental composition.

Causality in Experimental Choices:
  • Electrospray Ionization (ESI): As PCHP is a tertiary amine, it is readily protonated, making ESI in positive ion mode the ideal ionization technique for generating the protonated molecule [M+H]⁺.

  • Collision-Induced Dissociation (CID): Tandem mass spectrometry (MS/MS) using CID allows for controlled fragmentation of the parent ion. The resulting fragmentation pattern provides a structural fingerprint that can be compared to known fragmentation pathways of similar molecules like PCP.

Comparative Fragmentation Analysis: PCHP vs. PCP

The primary difference in the mass spectra of PCHP and PCP will be the mass of the molecular ion and key fragments containing the cycloalkyl moiety.

AnalyteMolecular FormulaExact Mass (Monoisotopic)[M+H]⁺ (m/z)Key Fragments & Predicted m/z
PCP C₁₇H₂₅N243.1987244.2060Loss of Piperidine: C₁₁H₁₃⁺ (145.1012)Piperidinyl Cation: C₅H₁₀N⁺ (84.0813)Phenylcyclohexyl Cation: C₁₂H₁₅⁺ (159.1174)
PCHP C₁₈H₂₇N257.2143258.2216Loss of Piperidine: C₁₂H₁₅⁺ (159.1174)Piperidinyl Cation: C₅H₁₀N⁺ (84.0813)Phenylcycloheptyl Cation: C₁₃H₁₇⁺ (173.1330)

Note: Predicted m/z values are for the monoisotopic masses.

The fragmentation of PCHP is expected to follow similar pathways to PCP, with the key differentiator being the fragments retaining the cycloheptyl ring, which will be 14 mass units (CH₂) heavier.

Experimental Protocol: LC-HRMS for PCHP
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the PCHP candidate reference standard in methanol. Dilute to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • MS Conditions (HRMS):

    • Ionization Mode: ESI Positive

    • Mass Range: 50-500 m/z

    • Resolution: > 60,000 FWHM

    • MS/MS: Perform data-dependent acquisition (DDA) or targeted MS/MS on the predicted [M+H]⁺ ion (m/z 258.2216).

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a range of fragments.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of a molecule's chemical structure. Both ¹H and ¹³C NMR are essential for the complete characterization of PCHP.

Causality in Experimental Choices:
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Determines the number of chemically distinct carbon atoms and their electronic environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitively assigning all proton and carbon signals and confirming the connectivity of the phenyl, cycloheptyl, and piperidine rings.

Comparative NMR Analysis: PCHP vs. PCP

The primary differences in the NMR spectra of PCHP and PCP will be observed in the signals corresponding to the cycloalkyl ring protons and carbons.

NucleusPCP (Cyclohexyl) ProtonsPCHP (Cycloheptyl) Protons (Predicted)
¹H NMR Complex multiplets typically between 1.4-2.5 ppm.A broader and more complex set of multiplets, likely extending further downfield due to the increased flexibility and number of non-equivalent protons in the seven-membered ring.

The phenyl and piperidine proton signals are expected to be very similar in both compounds.

Experimental Protocol: NMR for PCHP
  • Sample Preparation: Dissolve approximately 5-10 mg of the PCHP candidate reference standard in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • ¹H NMR:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals and correlate the integrals to the expected number of protons.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (if necessary for full assignment):

    • COSY: To establish proton-proton couplings within each ring system.

    • HSQC: To correlate directly bonded protons and carbons.

    • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the connection between the three ring systems.

III. High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the workhorse for determining the purity of a reference standard and for developing quantitative analytical methods. A robust HPLC method should be able to separate the main component from any synthesis-related impurities or degradation products.

Causality in Experimental Choices:
  • Reversed-Phase HPLC: PCHP is a relatively non-polar molecule, making reversed-phase chromatography with a C18 stationary phase the most suitable separation mode.

  • UV Detection: The phenyl group in PCHP provides a chromophore that allows for sensitive detection using a UV detector, typically around 210-230 nm.

  • Method Validation: A validated HPLC method for purity should demonstrate specificity, linearity, accuracy, and precision.

Comparative HPLC Analysis: PCHP vs. PCP

Due to the larger cycloheptyl group, PCHP is more lipophilic than PCP. This will result in a longer retention time under identical reversed-phase HPLC conditions.

ParameterPCPPCHP (Predicted)
LogP (Predicted) ~4.3~4.8
Retention Time ShorterLonger

This difference in retention time is a key parameter for distinguishing between the two compounds chromatographically.

Experimental Protocol: HPLC Purity Analysis of PCHP
  • Sample Preparation: Prepare a 1 mg/mL solution of the PCHP candidate reference standard in the mobile phase.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0). A typical starting point would be 60:40 Acetonitrile:Buffer.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Purity Calculation: The purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Caption: Predicted comparative HPLC chromatogram of PCP and PCHP.

Conclusion

The characterization of a reference standard for 1-(1-Phenylcycloheptyl)piperidine requires a systematic and multi-technique approach. By leveraging established analytical principles for arylcyclohexylamines and making logical comparisons to its well-known analog, PCP, a comprehensive data package can be generated. This guide provides the foundational protocols and comparative insights necessary to establish a well-characterized PCHP reference standard, thereby ensuring the accuracy and reliability of future analytical work involving this compound.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis. [Link][1][2]

  • Structure-activity relationships of the cycloalkyl ring of phencyclidine. Journal of Medicinal Chemistry. [Link][3]

Sources

Distinguishing PCHP from other Arylcyclohexylamines in Forensic Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic toxicology.[1] Within this landscape, arylcyclohexylamines represent a significant class of dissociative drugs, with phencyclidine (PCP) and its analogues being of particular concern due to their potential for abuse and severe psychotomimetic effects.[2][3] One of the primary metabolites of PCP is 1-(1-phenylcyclohexyl)-4-hydroxypiperidine (PCHP), a compound that is not only an important biomarker for PCP consumption but also exhibits psychoactive properties.[4][5] Distinguishing PCHP from its parent compound and a myriad of structurally similar arylcyclohexylamines is a critical task in forensic analysis, essential for accurate toxicological assessment and legal proceedings.

This guide provides a comprehensive comparison of analytical strategies for the unequivocal identification and differentiation of PCHP from other forensically relevant arylcyclohexylamines. We will delve into the nuances of chromatographic and mass spectrometric techniques, supported by experimental data and validated protocols, to provide a robust framework for researchers, scientists, and drug development professionals.

The Challenge of Structural Similarity

Arylcyclohexylamines share a common structural scaffold, comprising a cyclohexyl ring attached to an aromatic ring and an amine-containing moiety.[6] Clandestine chemists frequently modify this basic structure to create new psychoactive substances with altered potencies and to circumvent existing drug laws.[1] These modifications often involve substitutions on the aromatic ring, alterations of the amine group, or changes to the cyclohexyl or piperidine rings.[3] This structural similarity poses a significant analytical challenge, as many analogues, including isomers, can exhibit similar chromatographic behavior and mass spectrometric fragmentation patterns, leading to potential misidentification.[1][7]

For instance, hydroxylated metabolites of PCP, such as PCHP and its isomer 4-phenyl-4-(1-piperidinyl)cyclohexanol (PPC), can be difficult to distinguish without optimized analytical methods.[8] The position of the hydroxyl group significantly influences the fragmentation pathways and chromatographic retention, necessitating high-resolution analytical techniques for their differentiation.

Analytical Strategies for Differentiation

The cornerstones of forensic drug analysis are chromatographic separation followed by mass spectrometric detection.[2] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and widely used techniques for the identification and quantification of arylcyclohexylamines in biological matrices.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been considered a gold standard in forensic toxicology due to its excellent chromatographic resolution and the availability of extensive, standardized mass spectral libraries.[10] For the analysis of PCHP and other polar metabolites, derivatization is often necessary to improve their volatility and thermal stability for GC analysis.[11]

Fragmentation of PCHP in GC-MS (Electron Ionization):

Based on the PubChem entry for PCHP, the most abundant fragment ions are observed at:

  • m/z 216: This likely corresponds to the loss of the propyl group from the piperidine ring.

  • m/z 258: This represents the [M-H]⁺ ion.

  • m/z 91: This is the tropylium ion, a common fragment from compounds containing a benzyl moiety.[12]

Chromatographic Separation:

The Kovats retention index (RI) is a standardized measure of a compound's retention time in GC, relative to n-alkanes. The RI for PCHP on a standard non-polar column (e.g., DB-5ms) is reported to be 2550, which can be used for its tentative identification.[12][13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become increasingly prevalent in forensic toxicology due to its high sensitivity, specificity, and applicability to a wider range of compounds, including non-volatile and thermally labile metabolites, without the need for derivatization.[9][10]

Fragmentation of PCHP in LC-MS/MS (Electrospray Ionization):

In electrospray ionization (ESI), PCHP will typically be observed as the protonated molecule, [M+H]⁺, at m/z 260. Collision-induced dissociation (CID) of this precursor ion will generate a product ion spectrum that is characteristic of the PCHP structure. While a detailed public fragmentation spectrum is not available, analysis of similar structures suggests that key product ions would arise from the fragmentation of the piperidine ring and the cyclohexyl-phenyl bond.

Chromatographic Separation:

Reversed-phase liquid chromatography using a C18 column is a common approach for the separation of arylcyclohexylamines.[14] The retention time of PCHP will depend on the specific column dimensions, particle size, mobile phase composition, and gradient profile. The inclusion of an acidic modifier, such as formic acid, in the mobile phase is common to improve peak shape and ionization efficiency for basic compounds like PCHP.

Comparative Performance of GC-MS and LC-MS/MS

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volatility Requires volatile and thermally stable analytes; derivatization often necessary for polar metabolites like PCHP.[10]Suitable for a wide range of polarities and thermally labile compounds without derivatization.[10]
Chromatography High-resolution separation, especially with capillary columns. Standardized retention indices aid in identification.[15]Versatile separation modes (reversed-phase, HILIC). Retention times can be more variable between systems.
Ionization Electron Ionization (EI) provides reproducible fragmentation patterns and extensive spectral libraries.Soft ionization techniques (ESI, APCI) typically produce a prominent molecular ion, which is ideal for precursor ion selection in MS/MS.
Sensitivity Generally good, with limits of detection (LOD) in the low ng/mL range.[16]Often provides higher sensitivity, with LODs in the sub-ng/mL to pg/mL range.[10]
Specificity High, based on a combination of retention time and mass spectrum.Very high, especially in multiple reaction monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions.
Throughput Can be lower due to longer run times and sample preparation (derivatization).Generally higher throughput due to faster analysis times and simpler sample preparation.[17]

Experimental Protocols

The following are example protocols for the extraction and analysis of PCHP and other arylcyclohexylamines from biological matrices. These should be considered as templates and must be fully validated in the end-user's laboratory.[18]

Solid-Phase Extraction (SPE) from Urine for LC-MS/MS Analysis

This protocol is adapted from a validated method for PCP in urine and is suitable for PCHP and other basic drugs.[9]

1. Sample Pre-treatment: a. To 1 mL of urine, add an appropriate internal standard (e.g., PCHP-d5). b. Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex.

2. SPE Cartridge Conditioning: a. Use a mixed-mode cation exchange SPE cartridge (e.g., Bond Elut Certify). b. Condition the cartridge sequentially with 3 mL of methanol, 3 mL of deionized water, and 1 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

3. Sample Loading: a. Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

4. Washing: a. Wash the cartridge sequentially with 3 mL of deionized water, 1 mL of 1 M acetic acid, and 3 mL of methanol. b. Dry the cartridge thoroughly under vacuum for 5-10 minutes.

5. Elution: a. Elute the analytes with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).

6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

7. LC-MS/MS Analysis: a. Inject an aliquot onto the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) from Blood/Plasma for GC-MS Analysis

This protocol is a general procedure for the extraction of basic drugs from blood or plasma.

1. Sample Pre-treatment: a. To 1 mL of blood or plasma, add an appropriate internal standard (e.g., PCHP-d5). b. Add 1 mL of saturated sodium borate buffer (pH 9.0) and vortex.

2. Extraction: a. Add 5 mL of n-butyl chloride, cap, and gently mix on a rocker for 20 minutes. b. Centrifuge at 3000 rpm for 10 minutes to separate the layers.

3. Back Extraction (optional, for cleanup): a. Transfer the upper organic layer to a clean tube. b. Add 2 mL of 0.1 M HCl, vortex for 2 minutes, and centrifuge. c. Discard the upper organic layer. d. To the aqueous layer, add 1 mL of saturated sodium borate buffer (pH 9.0) and 5 mL of n-butyl chloride. e. Vortex for 2 minutes and centrifuge.

4. Evaporation and Derivatization: a. Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. b. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of ethyl acetate. c. Cap and heat at 70°C for 30 minutes.

5. GC-MS Analysis: a. Inject an aliquot of the derivatized extract into the GC-MS system.

Visualization of Analytical Workflows

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Analysis Sample Biological Sample (Urine/Blood) ISTD Add Internal Standard (e.g., PCHP-d5) Sample->ISTD Pretreat Pre-treatment (e.g., pH adjustment) ISTD->Pretreat Extraction Extraction (SPE or LLE) Pretreat->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon GCMS GC-MS Analysis (with Derivatization) Evap_Recon->GCMS if GC-MS LCMSMS LC-MS/MS Analysis Evap_Recon->LCMSMS if LC-MS/MS Data_GC GC-MS Data: Retention Index & EI Mass Spectrum GCMS->Data_GC Data_LC LC-MS/MS Data: Retention Time & Product Ion Spectrum LCMSMS->Data_LC Identification Compound Identification & Confirmation Data_GC->Identification Data_LC->Identification

Caption: General analytical workflow for the identification of PCHP.

Distinguishing_PCHP PCHP PCHP MW: 259.4 g/mol RI: ~2550 (non-polar GC) PCP PCP PCHP->PCP Different MW & Retention Time Three_MeO_PCP Three_MeO_PCP PCHP->Three_MeO_PCP Different MW & Retention Time Ketamine Ketamine MW: 237.7 g/mol Structurally distinct PCHP->Ketamine Different MW, Retention Time, & Fragmentation

Caption: Key distinguishing features between PCHP and other arylcyclohexylamines.

Conclusion

The unequivocal identification of PCHP in the presence of other arylcyclohexylamines is a challenging but achievable task with the right analytical strategies. Both GC-MS and LC-MS/MS offer robust platforms for this purpose, with the choice of technique often depending on the specific requirements of the laboratory, such as desired sensitivity, sample throughput, and the availability of instrumentation.

A thorough understanding of the chromatographic behavior and mass spectrometric fragmentation patterns of PCHP and its potential isomers and analogues is paramount. The use of validated extraction protocols and the inclusion of appropriate internal standards are crucial for ensuring the accuracy and reliability of the analytical results. As the landscape of novel psychoactive substances continues to evolve, the development and validation of comprehensive analytical methods will remain a cornerstone of forensic toxicology.

References

  • MDPI. (2024, July 30). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Identification of novel phencyclidine metabolites formed in vitro by rabbit microsomal metabolism. Retrieved from [Link]

  • Oxford Academic. (n.d.). Quantitative Analysis of Phencyclidine and Metabolites by Capillary Column Gas Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Phencyclidine in Urine to US SAMHSA Guidelines with LC/MS/MS and GC/MS. Retrieved from [Link]

  • SSRN. (2023). Qualitative confirmation of 30 phencyclidine analogs in human blood and urine using GC-HRMS and a self-built library. Retrieved from [Link]

  • PubMed. (n.d.). Hydroxy metabolites of phencyclidine. Identification and quantitation of two novel.... Retrieved from [Link]

  • Marshall University. (n.d.). Detection and Quantification of Phencyclidine (PCP) in Postmortem Blood for the Application of Death Investigation. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine. Retrieved from [Link]

  • Spectroscopy Online. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]

  • MDPI. (2024, July 30). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Retrieved from [Link]

  • PubMed. (2026, January 15). Development and validation of an LC-MS/MS method for measurement of porphobilinogen in urine. Retrieved from [Link]

  • PMC. (2022, December 8). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Retrieved from [Link]

  • Oxford Academic. (n.d.). Gas-Liquid Chromatography Assay for Phencyclidine and Its Metabolites. Retrieved from [Link]

  • mzCloud. (2018, September 3). 1 1 Phenylcyclohexyl 4 hydroxypiperidine. Retrieved from [Link]

  • CDC Stacks. (n.d.). Validation of an HPLC–MS–MS Method for the Determination of Urinary S-Benzylmercapturic Acid and S-Phenylmercapturic Acid. Retrieved from [Link]

  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • PMC. (n.d.). Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma. Retrieved from [Link]

  • AIR Unimi. (2023, November 19). Validation of a Liquid Chromatography Coupled to Mass Spectrometry Method for Glyphosate and Aminomethylphosphonic Acid in Urine. Retrieved from [Link]

  • SCISPEC. (n.d.). High-Throughput Confirmation and Quantitation of Phencyclidine (PCP) in Urine Using the DSQ II GC/MS. Retrieved from [Link]

  • PMC. (n.d.). Total Retention Liquid Chromatography-Mass Spectrometry to Achieve Maximum Protein Sequence Coverage. Retrieved from [Link]

  • MDPI. (2024, December 18). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. Retrieved from [Link]

  • PubMed. (n.d.). Incorporation of phencyclidine and its hydroxylated metabolites into hair. Retrieved from [Link]

  • ChemRxiv. (n.d.). Identification of Phosphatidylcholine Isomers in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions. Retrieved from [Link]

  • PubMed. (2016, July 25). Simultaneous analysis of polychlorinated biphenyls and polychlorinated naphthalenes by isotope dilution comprehensive two-dimensional gas chromatography high-resolution time-of-flight mass spectrometry. Retrieved from [Link]

  • MDPI. (2024, July 25). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. Retrieved from [Link]

  • Grokipedia. (n.d.). PCHP. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Collaborative study on the determination of phencyclidine in urine by gas chromatography-mass spectrometry. Retrieved from [Link]

  • PE Polska. (n.d.). Phencyclidine (PCP) in Urine by GCMS. Retrieved from [Link]

  • LCGC International. (n.d.). Retention Time Changes. Retrieved from [Link]

  • PMC. (2023, May 20). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Retrieved from [Link]

  • Chromatography Forum. (2009, March 26). Interesting retention time for C18 column. Retrieved from [Link]

  • Semantic Scholar. (2021, March 13). Validation of an LC-MS/MS Method to Quantify the New TRPC6 Inhibitor SH045 (Larixyl N-methylcarbamate) and Its Application in an. Retrieved from [Link]

  • Pyxis Labs. (2021, January 14). PCP. Retrieved from [Link]

  • Agilent. (n.d.). Discovery® HPLC Columns for Fast LC-MS Analysis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues | Request PDF. Retrieved from [Link]

  • Agilent. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • Agilent. (2025, June 24). Retention Time Stability and Improved Data Accuracy in Pesticide Analysis with GC/MS. Retrieved from [Link]

Sources

Safety Operating Guide

1-(1-Phenylcycloheptyl)piperidine hydrobromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Compliance

Immediate Action Required: 1-(1-Phenylcycloheptyl)piperidine hydrobromide (often abbreviated as PCHP ) is a structural analog of Phencyclidine (PCP).[1][2][3][4][5] Due to its chemical structure, it falls under the purview of the Federal Analogue Act in the United States and is treated as a Schedule I or II Controlled Substance if intended for human consumption.[5][6]

Core Directive: Do NOT dispose of this compound via municipal drains, standard trash, or routine chemical waste streams without specific segregation.[1][5] The only legally defensible and scientifically sound disposal method is high-temperature incineration via a DEA-registered reverse distributor or a licensed hazardous waste facility authorized to handle controlled substance analogs.[2][3][4][5]

Compound Profile & Regulatory Status

Before initiating disposal, you must validate the regulatory status of the material in your specific jurisdiction.[5]

Parameter Technical Details
Chemical Name This compound
Synonyms PCHP, Phenylcycloheptylpiperidine, PCP Analog
Class Arylcyclohexylamine (Dissociative Anesthetic)
Physical State White to off-white crystalline solid (Hydrobromide salt)
Hazards Acute Toxicity (Oral/Inhalation) , Psychotropic/Dissociative effects.[1][2][3][4][5][7]
Regulatory Status Suspected Schedule I/II (USA - Federal Analogue Act).[2][3][4][5] Controlled in UK (Class A), Canada (Schedule I).[1][5]

Scientific Context: PCHP differs from PCP (1-(1-phenylcyclohexyl)piperidine) by the expansion of the cyclohexane ring to a cycloheptane ring.[1][2][3][4][5] This structural modification retains significant pharmacological activity at the NMDA receptor.[5] Therefore, standard operating procedures (SOPs) must mirror those used for PCP (Schedule II) .

Safety & Handling Protocols

Treat this compound as a potent neurotoxin and psychotropic agent.[5]

  • Engineering Controls: All handling must occur within a certified Chemical Fume Hood or Glovebox to prevent inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 or P100 particulate respirator (if open powder handling is unavoidable outside a hood).[5]

    • Dermal: Double-gloving with Nitrile (minimum 5 mil thickness).[2][3][4][5]

    • Body: Tyvek® lab coat or disposable coveralls to prevent clothing contamination.

    • Eyes: Chemical splash goggles.[5]

Step-by-Step Disposal Procedures

Select the protocol below that matches your laboratory's DEA registration status.

Protocol A: DEA-Registered Laboratory (Gold Standard)

Use this path if your facility holds a DEA registration for Schedule I/II substances.[1][2][3][4][5]

  • Inventory Reconciliation:

    • Weigh the remaining material precisely.[5]

    • Update your internal Controlled Substance Inventory Log (CSIL) to reflect the exact mass pending disposal.[5]

  • Reverse Distribution:

    • Do not destroy the material yourself (e.g., via bleach or acid) unless you have a specific DEA-approved on-site destruction waiver (Form 41).[1][2][3][4][5]

    • Contact a DEA-Registered Reverse Distributor (e.g., Gaiaca, Rx Reverse Distributors).[1][2][3][4][5]

    • Complete DEA Form 222 (for Schedule I/II transfers) to transfer custody to the distributor.[5]

  • Packaging:

    • Place the primary container into a secondary sealable bag.

    • Label clearly: "Expired/Waste: 1-(1-Phenylcycloheptyl)piperidine HBr - Do Not Use."

  • Final Transfer:

    • The reverse distributor will pick up the material and provide a Certificate of Destruction after incineration. Retain this certificate for 2 years minimum.

Protocol B: Non-DEA Registered Laboratory (Hazardous Waste)

Use this path if you are an academic or R&D lab without specific DEA registration for this analog, but possess the material as a chemical standard.[1]

Critical Warning: Possession of this analog without registration can be a legal gray area. Consult your Environmental Health & Safety (EHS) officer immediately.[5]

  • Segregation:

    • Isolate the material from standard organic waste streams.[5]

    • Do not mix with solvents, acids, or bases.[1][5] Keep it in its original solid form if possible.

  • Containerization:

    • Place the original container inside a wide-mouth HDPE waste jar.[2][3][4][5]

    • Fill void space with an inert absorbent (vermiculite or kitty litter) to prevent breakage.[5]

  • Labeling:

    • Label as "Non-Regulated Hazardous Waste - Toxic." [2][3][4][5]

    • Explicitly write chemical name: 1-(1-Phenylcycloheptyl)piperidine HBr.

    • Add warning: "High Potency - Incineration Only."

  • Vendor Handoff:

    • Contract a licensed hazardous waste hauler (e.g., Clean Harbors, Veolia).[1][5]

    • On the waste manifest, specify the waste code for Toxic Organics (often D001 ignitable if in solvent, or generic toxic codes depending on state).[1][5]

    • Mandate Incineration: Ensure the disposal profile specifies "High-Temperature Incineration" (not landfill).[2][3][4][5]

Spill Management Workflow

If a spill occurs, execute the following "3-C" Protocol :

  • Control:

    • Evacuate the immediate area.[5][8][9][10]

    • Don full PPE (Double Nitrile, P100 mask, Goggles).[1][5]

  • Contain:

    • Solid Spill: Cover with wet paper towels (to prevent dust) or an inert absorbent pads.[5] Do not dry sweep.[5][11]

    • Solution Spill: Absorb with vermiculite or spill pads.

  • Clean:

    • Scoop material into a dedicated hazardous waste bag.[5]

    • Wipe the surface with methanol or ethanol (PCP analogs are soluble in alcohols) to solubilize residues, then clean with soap and water.[5]

    • Dispose of all cleanup materials as hazardous waste (see Protocol B).[5]

Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision path for compliant disposal.

DisposalWorkflow Start Disposal of 1-(1-Phenylcycloheptyl)piperidine HBr CheckReg Is the Lab DEA Registered? Start->CheckReg Registered YES: Follow Controlled Substance Protocol CheckReg->Registered Registered NotRegistered NO: Follow Hazardous Waste Protocol CheckReg->NotRegistered Not Registered Inventory 1. Reconcile Inventory Log Registered->Inventory ReverseDist 2. Contact Reverse Distributor Inventory->ReverseDist Form222 3. Complete DEA Form 222 ReverseDist->Form222 CertDestruct 4. Receive Certificate of Destruction Form222->CertDestruct ConsultEHS 1. IMMEDIATE: Consult EHS Officer NotRegistered->ConsultEHS Segregate 2. Segregate as 'Toxic Solid' ConsultEHS->Segregate Label 3. Label: 'High Potency - Incineration Only' Segregate->Label Vendor 4. Ship via Licensed Hazmat Hauler Label->Vendor

Figure 1: Decision matrix for the compliant disposal of PCHP based on laboratory regulatory status.[1][2][3][4][5]

References

  • United States Drug Enforcement Administration (DEA). (2024).[5] Controlled Substances Schedules. Retrieved from [Link][1][4][5]

  • U.S. Environmental Protection Agency (EPA). (2024).[5] Management of Pharmaceutical Hazardous Waste. Retrieved from [Link][1][4][5]

  • National Center for Biotechnology Information (NCBI). (2024).[5] PubChem Compound Summary for Phencyclidine (Structural Analog Reference). Retrieved from [Link][1][4][5]

  • Code of Federal Regulations. (2024). 21 CFR 1317 - Disposal of Controlled Substances.[2][3][4][5] Retrieved from [Link][1][4][5]

Sources

Comprehensive Safety & Operational Guide: 1-(1-Phenylcycloheptyl)piperidine Hydrobromide (PCHP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-(1-Phenylcycloheptyl)piperidine hydrobromide Audience: Researchers, scientists, and drug development professionals.

Executive Safety Directive

WARNING: HIGH POTENCY CNS AGENT 1-(1-Phenylcycloheptyl)piperidine (PCHP) is a structural analog of Phencyclidine (PCP) and a potent dissociative anesthetic. Due to its high lipophilicity and activity at the NMDA receptor, accidental exposure (inhalation of dust or transdermal absorption) can result in rapid onset of severe psychotomimetic effects, dissociation, and ataxia.

Operational Default: Treat this compound as a Band 4 Potent Compound (OEL < 1 µg/m³). All handling of the neat solid must occur within a certified chemical fume hood or glovebox.

Regulatory & Hazard Profile
Parameter Details
Chemical Name This compound
Common Abbreviation PCHP, Di-PCP (slang)
Regulatory Status Schedule I (US DEA) ; Class A (UK); Schedule I (Canada).[1] Strict chain-of-custody required.[2]
Pharmacology Non-competitive NMDA Receptor Antagonist; Dopamine Reuptake Inhibitor.
Primary Hazards Acute CNS Toxicity: Hallucinations, catatonia, nystagmus, hypertensive crisis, convulsions. Physical: Hydrobromide salt is likely a fine crystalline powder (dust hazard).
Route of Entry Inhalation (Dust), Transdermal (Solution), Ingestion.
Risk Assessment & PPE Matrix

The following matrix dictates the minimum protection required based on the physical state of the compound.

Operation Containment Level Respiratory Protection Dermal Protection
Handling Pure Solid (Weighing, Transfer)ISO Class 5 Glovebox (Preferred) or Class II Type B2 Biosafety CabinetPAPR (Powered Air Purifying Respirator) with HEPA cartridges if not in a glovebox.Double Nitrile Gloves (0.11mm min) + Tyvek® Lab Coat + Sleeve Covers.
Handling Solutions (< 10 mg/mL)Chemical Fume Hood (Face velocity > 100 fpm)N95 or P100 Half-Mask (Optional if sash is at working height).Double Nitrile Gloves + Standard Lab Coat.
Spill Cleanup (Solid or Liquid)Restricted Access Area Full-Face Respirator (P100/Organic Vapor).Tyvek® Coverall (Hooded) + Double Gloves + Shoe Covers.
Operational Protocols
4.1. Weighing & Solubilization (Critical Control Point)

Rationale: The highest risk of exposure occurs during the manipulation of the dry hydrobromide salt due to electrostatic dust generation.

  • Preparation:

    • Activate the "Two-Person Rule" : One operator handles the compound; the second observes safety compliance and manages the logbook.

    • Pre-weigh the solvent container and stir bar to avoid re-opening the balance.

    • Place an anti-static gun and a waste container inside the hood/glovebox before starting.

  • Weighing Procedure:

    • Do not use a spatula. Use the "tap-and-pour" method from the primary vial into a pre-tared weighing boat or directly into the solubilization vessel.

    • If a spatula is required, use a disposable anti-static plastic spatula. Dispose of it immediately as solid hazardous waste; do not attempt to wash.

    • Immediately cap the stock vial and seal with Parafilm.

  • Solubilization:

    • Add solvent (e.g., saline, DMSO) gently down the side of the vessel to suppress any dust.

    • Vortexing: Ensure the vessel is tightly capped. Vortex inside the containment device.

    • Note: The hydrobromide salt is generally water-soluble, but initial wetting should be done carefully to prevent aerosolization.

4.2. Waste Disposal & Decontamination

Rationale: PCHP is environmentally persistent and a controlled substance. Disposal must render it irretrievable.

  • Liquids: Absorb onto an inert matrix (e.g., vermiculite) or mix with a specific chemical digester (e.g., activated carbon slurry) before disposal into the "Controlled Substance" waste stream.

  • Solids: Place in a rigid, sealed container labeled "Pending Incineration - Witness Required."

  • Surface Decon: Wash surfaces with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol . The oxidation helps degrade the piperidine ring structure.

Emergency Response: "Dissociative Protocol"

Unlike standard chemical exposures, PCHP exposure manifests as behavioral and neurological toxicity.

Step 1: Recognition

  • Signs: Confusion, slurred speech, "blank stare" (nystagmus), rigidity, or sudden agitation.

  • Immediate Action: If an operator exhibits these signs, do not leave them alone . They may become disoriented or combative.

Step 2: Decontamination

  • Skin: Wash with cool water and soap for 15 minutes. Avoid hot water, which opens pores and increases absorption.

  • Eyes: Flush for 15 minutes.[3][4]

Step 3: Medical Intervention

  • Transport to ER immediately. Provide the SDS and state: "Suspected exposure to a potent Phencyclidine (PCP) analog."

  • Clinical Note: Treatment is supportive.[5] Benzodiazepines are often used for agitation/seizures.[5] Avoid physical restraints if possible to prevent rhabdomyolysis.

Visualizations
Figure 1: Risk Assessment Logic for PCHP Handling

Caption: Decision tree for selecting containment based on the physical state of the PCHP analog.

RiskAssessment Start Start: PCHP Handling Request FormCheck Is the compound Solid or Liquid? Start->FormCheck Solid Solid (Powder/Crystal) FormCheck->Solid Liquid Liquid (Solution) FormCheck->Liquid HighRisk HIGH RISK: Dust Aerosolization Solid->HighRisk MedRisk MODERATE RISK: Splash/Absorption Liquid->MedRisk Containment1 REQ: Glovebox or Class II BSC HighRisk->Containment1 PPE1 PPE: Double Gloves, Tyvek, PAPR (if no glovebox) Containment1->PPE1 Containment2 REQ: Chemical Fume Hood MedRisk->Containment2 PPE2 PPE: Nitrile Gloves, Lab Coat, Eye Protection Containment2->PPE2

Figure 2: Safe Workflow Protocol

Caption: Step-by-step operational flow to ensure containment integrity from entry to exit.

Workflow Entry 1. Entry: Don PPE & Verify Airflow Prep 2. Prep: Anti-static Gun & Pre-weigh Vessels Entry->Prep Process 3. Process: Weigh/Dissolve (Slow Movements) Prep->Process Decon 4. Decon: Wipe 10% Bleach -> 70% EtOH Process->Decon Exit 5. Exit: Doff PPE & Wash Hands Decon->Exit

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6468, Phencyclidine. Retrieved from [Link]

  • United States Drug Enforcement Administration (DEA). (2024). List of Controlled Substances. Retrieved from [Link]

  • World Health Organization (WHO). (2021). Critical Review of Phencyclidine Analogues. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.